CCG258208 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4.ClH/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22;/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29);1H/t16-,19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDHYIQOOJPZOE-QSVLQNJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCG258208 Hydrochloride: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the core mechanism of action of CCG258208 hydrochloride, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Developed for researchers, scientists, and drug development professionals, this document details the signaling pathways affected by CCG258208, summarizes key quantitative data, and outlines experimental protocols for its characterization.
Core Mechanism of Action: Restoring Cardiac Function through GRK2 Inhibition
This compound exerts its therapeutic effects by selectively targeting and inhibiting GRK2.[2] In pathological states such as heart failure, GRK2 is upregulated, leading to the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes.[2][3] This desensitization blunts the heart's response to catecholamines, impairing cardiac contractility and contributing to the progression of heart failure.[2][4]
By binding to the ATP-binding pocket of GRK2, CCG258208 prevents the phosphorylation of β-ARs. This inhibition restores the receptors' sensitivity to adrenergic agonists, leading to a cascade of downstream effects including increased intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA), ultimately enhancing cardiomyocyte contractility.[2]
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the modulation of the β-adrenergic signaling pathway in cardiomyocytes. The following diagram illustrates this process.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Compound | GRK2 IC₅₀ (nM) | GRK5 IC₅₀ (µM) | GRK1 IC₅₀ (µM) | PKA IC₅₀ (µM) | ROCK1 IC₅₀ (µM) | Selectivity (GRK5/GRK2) |
| CCG258208 | 30[5] | 7.09[1] | 87.3[1] | >833 | >833 | ~236-fold |
| Paroxetine | 1,100 | - | - | - | - | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data compiled from multiple sources.
Table 2: In Vivo Pharmacokinetics in Mice
| Compound | Dose (mg/kg) | Route | Peak Plasma Concentration (nM) | Time to Peak (minutes) |
| CCG258208 | 10 | IP | 2710 | 30 |
| CCG258747 | 10 | IP | 1520 | 30 |
Data from a single intraperitoneal (IP) administration in CD-1 mice.[6]
Table 3: Solubility of this compound
| Formulation | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 4.25 | Clear solution[7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.25 | Clear solution[7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 4.25 | Clear solution[7] |
| Phosphate-Buffered Saline (PBS) | 50 | 102.26 | Requires ultrasonication[7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
GRK2 Kinase Inhibition Assay
This assay is used to determine the potency of CCG258208 in inhibiting GRK2 activity.[2]
-
Materials:
-
Recombinant human GRK2
-
Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
CCG258208 stock solution (in DMSO)
-
384-well microplate
-
Plate reader capable of detecting fluorescence
-
-
Procedure:
-
Prepare a serial dilution of CCG258208 in the assay buffer.
-
In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted CCG258208 or vehicle (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Measure the extent of peptide phosphorylation using a fluorescence-based detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vitro Cardiomyocyte Contractility Assay
This assay assesses the direct effect of CCG258208 on the contractility of isolated cardiomyocytes.[8]
-
Materials:
-
Isolated primary adult mouse cardiomyocytes
-
CCG258208 (0-1 µM)[1]
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Cell culture medium
-
Ion imaging system or cell contractility measurement system
-
-
Procedure:
-
Isolate adult ventricular cardiomyocytes from mice using established enzymatic digestion protocols.[8]
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Pre-incubate the cells with varying concentrations of CCG258208 (e.g., 0.1 µM, 1 µM) or vehicle for 10-30 minutes.[1][8]
-
Stimulate cardiomyocyte contraction with a β-adrenergic agonist like isoproterenol.[8]
-
Record and analyze cardiomyocyte contractility to determine the effect of CCG258208.
-
In Vivo Efficacy in a Post-Myocardial Infarction (MI) Mouse Model
This protocol evaluates the therapeutic potential of CCG258208 in a mouse model of heart failure.[3]
-
Surgical Induction of MI:
-
Anesthetize mice and perform a thoracotomy.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
-
Administration of CCG258208:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO in sterile water or saline).
-
Load the solution into mini-osmotic pumps for continuous delivery. A common dose is 2 mg/kg/day.[3]
-
Implant the mini-osmotic pumps subcutaneously.
-
-
Assessment of Cardiac Function:
-
Perform transthoracic echocardiography at baseline and at specified time points post-MI and treatment.
-
Measure left ventricular end-diastolic and end-systolic dimensions (LVEDD, LVESD) to calculate fractional shortening (FS) and ejection fraction (EF).[3]
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Perform histological staining (e.g., Masson's trichrome) to assess fibrosis and cardiac remodeling.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Emergence of CCG258208 Hydrochloride: A Technical Guide to a New Generation Rho/MRTF/SRF Pathway Inhibitor
Disclaimer: Publicly available information detailing the specific discovery and development of CCG258208 hydrochloride is limited. This technical guide provides a comprehensive overview based on the well-documented development of its closely related analogs in the "CCG" series of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors. Data and methodologies from published literature on precursors such as CCG-1423, CCG-203971, and CCG-257081 are presented as a representative foundation for understanding the likely characteristics and development trajectory of this compound.
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, and certain metastatic cancers represent significant unmet medical needs. A central signaling nexus implicated in the pathology of these conditions is the Rho/MRTF/SRF pathway. This pathway acts as a critical transducer of extracellular cues, such as growth factors and mechanical stress, into transcriptional programs that govern cell motility, adhesion, and the differentiation of fibroblasts into pro-fibrotic myofibroblasts. The targeted inhibition of this pathway has therefore emerged as a promising therapeutic strategy.
This technical guide details the discovery and development of the CCG series of small molecule inhibitors, culminating in the likely synthesis of this compound. This series of compounds has been systematically optimized from early hits to potent, orally bioavailable drug candidates with significant anti-fibrotic and anti-metastatic efficacy in preclinical models.
The Rho/MRTF/SRF Signaling Pathway: A Core Therapeutic Target
The Rho/MRTF/SRF signaling cascade is a key regulator of gene expression in response to changes in the actin cytoskeleton. The pathway can be summarized as follows:
-
Upstream Activation: Extracellular signals, including growth factors like TGF-β and lysophosphatidic acid (LPA), activate G-protein coupled receptors (GPCRs) or integrins. This leads to the activation of the small GTPase RhoA.
-
Actin Polymerization: Activated RhoA, through its effector ROCK, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), resulting in the formation of stress fibers.
-
MRTF-A Release: In quiescent cells, the transcriptional co-activator MRTF-A is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool upon its incorporation into F-actin leads to the release of MRTF-A.
-
Nuclear Translocation and Transcriptional Activation: Freed from G-actin, MRTF-A translocates to the nucleus. There, it forms a complex with the Serum Response Factor (SRF), a MADS-box transcription factor. This complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription. These target genes include critical mediators of fibrosis and cell motility, such as α-smooth muscle actin (ACTA2), type I collagen (COL1A1), and connective tissue growth factor (CTGF).
The CCG series of compounds are designed to inhibit this pathway at the level of MRTF-A nuclear function, thereby preventing the transcription of these pro-fibrotic and pro-metastatic genes.
Discovery and Optimization of the CCG Series
The development of the CCG series of inhibitors originated from a high-throughput screening (HTS) campaign.[1] This screen utilized a cell-based reporter assay with a luciferase gene under the control of a serum response element (SRE), designed to identify compounds that could block the transcriptional activity of the MRTF/SRF complex.[1]
An early lead compound to emerge from these efforts was CCG-1423 . While effective in vitro, CCG-1423 suffered from poor pharmacokinetic properties and cytotoxicity, limiting its therapeutic potential.[2]
Subsequent medicinal chemistry efforts focused on improving the drug-like properties of the initial leads. This led to the synthesis of a series of oxadiazole-thioether analogs with improved potency, metabolic stability, and reduced toxicity.[2] Key second-generation inhibitors described in the literature include CCG-203971 and CCG-232601 , which demonstrated enhanced efficacy in preclinical models of fibrosis.[2] Further optimization led to compounds like CCG-257081 with further improved pharmacokinetic profiles.[2] It is within this context of continued optimization that CCG258208 was likely synthesized.[2]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of the key analogs of CCG258208.
Table 1: In Vitro Efficacy of CCG Series Analogs
| Compound | Assay | Cell Line/System | IC50 | Reference |
| CCG-1423 | SRE-Luciferase (RhoA-activated) | PC-3 | ~1.0 µM | [3] |
| LPA-induced DNA Synthesis | PC-3 | <1.0 µM | [4] | |
| CCG-203971 | SRE-Luciferase (RhoA/C-activated) | - | 0.64 µM | [5] |
| PC-3 Cell Migration | PC-3 | 4.2 µM | [6] | |
| CCG-257081 | SRE-Luciferase | Human Lung Fibroblasts | 4 µM (for ACTA2 mRNA) | [7] |
| SRE-Luciferase | Human Lung Fibroblasts | 15 µM (for CTGF mRNA) | [7] |
Table 2: In Vivo Efficacy of CCG Series Analogs in Fibrosis Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| CCG-203971 | Bleomycin-induced Skin Fibrosis (Mouse) | 100 mg/kg, i.p., twice daily | Significantly suppressed skin thickening and collagen deposition. | [6] |
| CCG-257081 | Bleomycin-induced Lung Fibrosis (Mouse) | 100 mg/kg, p.o. | Prevented increases in lung collagen content and improved histopathology. | [7] |
Table 3: Pharmacokinetic and Physicochemical Properties of CCG Series Analogs
| Compound | Parameter | Value | Reference |
| CCG-203971 | Half-life (Mouse Liver Microsomes) | 1.6 minutes | [5] |
| Aqueous Solubility | Modest | [5] | |
| CCG-232601 | Plasma Exposure (Mouse) | >10-fold increase vs. CCG-203971 | [6] |
| Route of Administration | Orally bioavailable | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of the CCG series are provided below.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental to the discovery and characterization of MRTF/SRF pathway inhibitors. It quantitatively measures the transcriptional activity of the MRTF/SRF complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in understanding the structure-activity relationships of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to GRK2 Inhibition by CCG258208 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. It details the compound's mechanism of action, quantitative performance data, and the experimental protocols used for its characterization, serving as a critical resource for ongoing research and therapeutic development.
Introduction to GRK2 and the Role of CCG258208
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs).[1] In pathological conditions like heart failure, GRK2 is upregulated, leading to excessive desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes.[2][3] This blunts the heart's response to catecholamines, diminishing contractile function and contributing to the progression of the disease.[2][4]
CCG258208, a derivative of paroxetine (B1678475), was developed through structure-based design to be a highly potent and selective inhibitor of GRK2.[3][4][5] By directly targeting GRK2, CCG258208 aims to restore β-AR sensitivity and improve cardiac function, making it a promising therapeutic candidate for heart failure.[4][6] Its hydrochloride salt form generally offers enhanced water solubility and stability.[7]
Mechanism of Action: Restoring β-Adrenergic Signaling
In a healthy heart, β-AR stimulation by agonists like norepinephrine (B1679862) leads to a signaling cascade that increases intracellular cyclic AMP (cAMP), activates Protein Kinase A (PKA), and ultimately enhances cardiomyocyte contractility.[4] In heart failure, overexpressed GRK2 phosphorylates the activated β-ARs. This phosphorylation promotes the binding of β-arrestin, which blocks further G protein activation and targets the receptor for internalization, effectively desensitizing the cell to further stimulation.[8][9]
CCG258208 exerts its effect by binding to the ATP-binding pocket of GRK2, preventing the phosphorylation of β-ARs.[10] This inhibition blocks β-arrestin recruitment and subsequent receptor desensitization. As a result, the β-ARs remain responsive to agonist stimulation, restoring the downstream signaling pathway that leads to improved cardiac contractility.[4][9]
Quantitative Data
In Vitro Potency and Selectivity
CCG258208 is a highly potent inhibitor of GRK2 with an IC₅₀ value of 30 nM.[7][11][12] It demonstrates significant selectivity over other kinases, including other members of the GRK family.
| Kinase Target | CCG258208 IC₅₀ | Selectivity vs. GRK2 | Reference(s) |
| GRK2 | 30 nM | - | [7][11][12][13] |
| GRK5 | 7.09 µM | ~236-fold | [7][10][11] |
| GRK1 | 87.3 µM | >2500-fold | [7][10][11] |
| PKA | >100 µM | >3300-fold | [8][10] |
| ROCK1 | >100 µM | >3300-fold | [8][10] |
Table 1: In vitro inhibitory potency and selectivity of CCG258208.
Comparison with Other GRK2 Inhibitors
When compared to its parent compound, paroxetine, and other known inhibitors, CCG258208 shows superior potency and selectivity.
| Inhibitor | GRK2 IC₅₀ | GRK1 IC₅₀ | GRK5 IC₅₀ | Reference(s) |
| CCG258208 | 30 nM | 87.3 µM | 7.09 µM | [8] |
| CCG258747 | 18 nM | 9.3 µM | 1.5 µM | [8][14] |
| Paroxetine | ~14-20 µM | >100 µM | >100 µM | [9][14] |
| CMPD101 | 18 nM | 3.1 µM | 2.3 µM | [14] |
| Takeda103A | 27 nM | - | - | [8] |
Table 2: Comparative in vitro potency of selective GRK2 inhibitors.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in various animal models of heart failure have demonstrated the therapeutic potential of CCG258208.
| Animal Model | Dosage / Administration | Key Findings | Reference(s) |
| Mouse (post-myocardial infarction) | 2 mg/kg/day | Preserved contractility, reduced pathological remodeling and infarct size. | [3][6] |
| Mouse (pressure overload) | 2 mg/kg/day | Halted functional deterioration, chamber dilation, hypertrophy, and fibrosis. | [3][6] |
| CD-1 Mice (pharmacokinetics) | 10 mg/kg (single IP injection) | Plasma levels exceed the GRK2 IC₅₀ for seven hours. Distributed to plasma, heart, and liver, but not the brain. | [3][7][11] |
| Mini-swine (chronic HF) | Acute administration | Significantly improved inotropic response to β-AR agonist dobutamine. | [3][6] |
Table 3: Summary of in vivo studies with CCG258208.
Experimental Protocols
In Vitro GRK2 Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the ability of CCG258208 to inhibit the enzymatic activity of GRK2.
Materials:
-
Recombinant human GRK2 enzyme
-
Suitable kinase substrate (e.g., tubulin or a fluorescently labeled peptide)[8][10]
-
ATP (radiolabeled [γ-³²P]ATP for traditional assays or unlabeled for fluorescence-based methods)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂)[8]
-
This compound stock solution (in DMSO)
-
Multi-well plates (e.g., 384-well)
-
Detection instrument (e.g., scintillation counter or fluorescence plate reader)
Procedure:
-
Compound Dilution: Prepare a serial dilution of CCG258208 in assay buffer or DMSO.
-
Reaction Setup: In a multi-well plate, add the GRK2 enzyme (e.g., 50 nM), the substrate (e.g., 500 nM tubulin), and the diluted CCG258208 or vehicle (DMSO) control.[8] Allow a brief pre-incubation period.
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl₂.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[10]
-
Termination & Detection: Stop the reaction. The method of detection depends on the substrate used:
-
Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the remaining radioactivity on the paper using a scintillation counter.[15]
-
Fluorescence Assay: Measure the change in fluorescence or fluorescence polarization. The signal is typically inversely proportional to the amount of phosphorylated substrate.[4][10]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.[10]
Cell-Based Cardiomyocyte Contractility Assay
This assay assesses the functional effect of CCG258208 on the contractility of isolated heart cells.
Materials:
-
Isolated primary adult mouse cardiomyocytes[11]
-
Culture medium
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)[10]
-
Video-based edge detection microscopy system
Procedure:
-
Cell Preparation: Isolate and plate adult mouse cardiomyocytes.
-
Treatment: Pre-incubate the cardiomyocytes with varying concentrations of CCG258208 (e.g., 0-1 µM) or a vehicle control for a defined period (e.g., 10-30 minutes).[10][11]
-
Stimulation: Co-perfuse the cells with a β-adrenergic agonist like isoproterenol (B85558) to stimulate contraction.[4][10]
-
Measurement: Record cell shortening and re-lengthening using a video-based edge detection system.[10]
-
Data Analysis: Quantify key contractile parameters, such as the amplitude and velocity of contraction and relaxation. Compare the results between CCG258208-treated and untreated cells to determine the compound's effect on β-AR-stimulated contractility.[10][11]
Development and Structure-Activity Relationship (SAR)
CCG258208 was developed from a structure-based drug design program that began with the discovery that the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine could also inhibit GRK2.[3][10] While paroxetine's affinity was modest, it provided a scaffold for optimization. The goal was to enhance potency and selectivity for GRK2 while eliminating the SSRI activity to avoid potential side effects. The addition of a pyrazole (B372694) D-ring substituent to the paroxetine core was a key modification that significantly increased potency against GRK2, leading to the development of CCG258208.[10][16]
Conclusion
This compound is a potent, selective, and cell-permeable inhibitor of GRK2. It was rationally designed to improve upon the GRK2 inhibitory properties of paroxetine, resulting in a compound with significantly higher potency and a favorable selectivity profile against other kinases. Its demonstrated efficacy in restoring β-adrenergic signaling in cellular assays and improving cardiac function in multiple preclinical animal models of heart failure underscores its value as a research tool and its potential as a first-in-class therapeutic agent.[6][8] The lack of brain penetration further enhances its suitability for treating cardiovascular diseases.[3][9] Continued investigation of CCG258208 is warranted to fully elucidate its therapeutic utility.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]
- 3. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 6. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
CCG258208 Hydrochloride: A Comprehensive Target Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the target selectivity profile of CCG258208 hydrochloride, a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). Developed from a paroxetine (B1678475) scaffold, CCG258208 has emerged as a critical research tool and a promising therapeutic candidate, particularly in the context of heart failure.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Core Target and Selectivity
This compound is a potent inhibitor of GRK2 with a reported IC50 of 30 nM.[3][4][5][6][7][8] Its therapeutic potential is underscored by its high selectivity for GRK2 over other closely related kinases.[2][3][4][5][9]
Quantitative Kinase Inhibition Profile
The selectivity of CCG258208 has been rigorously evaluated against a panel of kinases. The following table summarizes its inhibitory activity (IC50) against its primary target, GRK2, and other key kinases.
| Kinase Target | CCG258208 IC50 (nM) | Reference |
| GRK2 | 30 | [1][3][4][5][6][7][8] |
| GRK5 | 7,090 | [1][3][4][5] |
| GRK1 | >10,000 | [1] |
| PKA | >10,000 | [1] |
| ROCK1 | >10,000 | [1] |
| GRK1 (alternate) | 87,300 | [3][4][5] |
Note: Some sources report the GRK1 IC50 as 87.3 µM, which is equivalent to 87,300 nM.[3][4][5]
A broader kinome scan of 104 human kinases further confirmed the high selectivity of CCG258208, revealing a selectivity score (S35) of 0.02, indicating minimal off-target interactions.[10] At a concentration of 1 µM, CCG258208 demonstrated significant inhibition of GRK2 and GRK3, with very few other kinases being notably affected.[9]
Mechanism of Action: Resensitization of β-Adrenergic Receptors
In pathological conditions such as heart failure, GRK2 is upregulated, leading to the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes. This desensitization blunts the heart's contractile response to catecholamines, contributing to cardiac dysfunction.[1]
CCG258208 exerts its therapeutic effect by directly inhibiting the catalytic activity of GRK2.[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of β-ARs.[2] This inhibition restores the sensitivity of β-ARs to agonists, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA), ultimately enhancing cardiomyocyte contractility.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target selectivity profile of CCG258208.
In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This assay quantifies the inhibitory activity of CCG258208 against GRK2 and other kinases.
Materials:
-
Recombinant human GRK2
-
Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well microplate
-
Plate reader capable of detecting fluorescence polarization
Procedure:
-
Prepare a serial dilution of CCG258208 in the assay buffer.
-
In a 384-well plate, add the recombinant kinase, the fluorescently labeled peptide substrate, and the various concentrations of CCG258208.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well. The signal is inversely proportional to the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each concentration of CCG258208 relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCG258208 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Introduction: The Critical Process of GPCR Desensitization
An In-Depth Technical Guide on the Role of CCG258208 Hydrochloride in GPCR Desensitization
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptors (GPCRs) constitute the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in cellular signaling.[1] They respond to a wide array of extracellular stimuli, including hormones, neurotransmitters, and photons, to initiate intracellular signaling cascades.[1] While the activation of these receptors is crucial for normal physiological function, a tightly regulated process of signal termination, known as desensitization, is equally vital to prevent overstimulation and maintain cellular homeostasis.[2][3]
GPCR desensitization is a multi-step process that rapidly attenuates the receptor's ability to signal through its cognate G protein upon prolonged agonist exposure.[4][5] This process can be categorized into homologous desensitization, which is specific to the activated receptor, and heterologous desensitization, where activation of one receptor leads to the desensitization of another.[1][4] The most rapid and prominent mechanism involves two key protein families: G protein-coupled receptor kinases (GRKs) and arrestins.[4][6]
The canonical pathway of homologous desensitization is initiated when an agonist-activated GPCR is phosphorylated on serine and threonine residues within its intracellular loops and C-terminal tail by a member of the GRK family.[7][8] This phosphorylation event dramatically increases the receptor's affinity for β-arrestin proteins (β-arrestin1 and β-arrestin2).[9][10] The subsequent binding of β-arrestin to the phosphorylated GPCR has two major consequences:
-
G Protein Uncoupling: β-arrestin sterically hinders the interaction between the receptor and its G protein, effectively terminating G protein-mediated signaling.[9][10]
-
Receptor Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, to facilitate the sequestration of the receptor from the plasma membrane into endosomes.[5][11]
Beyond its role in desensitization, β-arrestin can also function as a signal transducer in its own right, scaffolding various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), to initiate a second wave of G protein-independent signaling.[2][12][13]
This compound: A Potent and Selective GRK2 Inhibitor
In pathological states such as heart failure, there is a chronic elevation of catecholamines, leading to the upregulation and overactivity of GRK2.[14][15] This heightened GRK2 activity results in excessive desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes, diminishing their contractile response and contributing to the progression of cardiac dysfunction.[16][17] Therefore, inhibiting GRK2 has emerged as a promising therapeutic strategy.[15][18]
This compound is a potent and highly selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[19][20][21][22] Developed through structure-based design from a paroxetine (B1678475) scaffold, CCG258208 exhibits high affinity for the ATP-binding pocket of GRK2, effectively blocking its catalytic activity.[23] Its selectivity for GRK2 over other kinases, including other GRK isoforms, is a key characteristic that minimizes off-target effects.[15][19]
Mechanism of Action: How CCG258208 Modulates GPCR Desensitization
The primary role of this compound in the context of GPCR desensitization is the prevention of the initial and critical step: receptor phosphorylation. By directly inhibiting GRK2, CCG258208 prevents the phosphorylation of agonist-occupied GPCRs that are substrates for this kinase.[16][23]
The downstream consequences of this action are profound:
-
Inhibition of β-Arrestin Recruitment: Without the phosphorylation "barcode" added by GRK2, β-arrestin cannot be efficiently recruited to the activated receptor.[9]
-
Sustained G Protein Signaling: Since β-arrestin binding is blocked, the GPCR remains coupled to its G protein, leading to a prolonged and potentially enhanced signaling response.[15] In the failing heart, this translates to the resensitization of β-ARs, restoring the inotropic response to adrenergic stimulation.[17]
-
Reduced Receptor Internalization: As β-arrestin is the key adaptor for endocytosis, its failed recruitment means the receptor is not targeted for internalization and remains at the cell surface.[24][25] Studies have shown that CCG258208 is effective at blocking the internalization of the μ-opioid receptor, a process known to be driven by GRK2.[24]
Therefore, this compound acts as a "resensitizer" for GPCRs regulated by GRK2, effectively reversing the desensitized state induced by chronic agonist stimulation.
Quantitative Data Presentation
The following tables summarize the key quantitative data for CCG258208 from various in vitro and cellular studies.
Table 1: In Vitro Inhibitory Potency and Selectivity of CCG258208
| Kinase | IC₅₀ (nM) | Selectivity vs. GRK2 (fold) | Reference(s) |
| GRK2 | 30 | - | [15][19][22] |
| GRK5 | 7,090 | ~236 | [15][19][22] |
| GRK1 | 87,300 | ~2910 | [15][19][22] |
| PKA | >10,000 - >833,000 | >333 - >27,767 | [16][19][23] |
| ROCK1 | >10,000 - >833,000 | >333 - >27,767 | [16][19][23] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data is compiled from multiple sources.
Table 2: Cellular and In Vivo Effects of CCG258208
| Experimental Model | Parameter Measured | Effect of CCG258208 | Reference(s) |
| Mouse Cardiomyocytes | βAR-stimulated contractility | Significant improvement at 0.1 µM and 1 µM concentrations. | [19][22] |
| Swine with Myocardial Infarction | Dobutamine (βAR agonist) response | Significant improvement in contractile function. | [17] |
| Mouse Model | Plasma half-life (10 mg/kg IP) | Plasma levels exceed GRK2 IC₅₀ for seven hours. | [19][22] |
| Cell-based Assay (HEK293, U2OS) | µ-opioid receptor internalization | Robustly blocked receptor internalization at 20 µM. | [24] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of CCG258208 are provided below.
Protocol 1: In Vitro GRK2 Kinase Inhibition Assay
This assay quantifies the potency of CCG258208 in inhibiting the enzymatic activity of GRK2.
-
Objective: To determine the IC₅₀ value of CCG258208 against GRK2.
-
Materials:
-
Recombinant human GRK2 enzyme.
-
Fluorescently labeled peptide substrate (e.g., fluorescein-casein).
-
Adenosine triphosphate (ATP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
This compound stock solution (in DMSO).
-
384-well microplate.
-
Plate reader capable of detecting fluorescence polarization or similar fluorescence-based signal.
-
-
Procedure:
-
Prepare a serial dilution of CCG258208 in the assay buffer.
-
In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted CCG258208 or vehicle (DMSO) for control wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal. The degree of phosphorylation is typically inversely proportional to the fluorescence polarization signal.
-
Calculate the percentage of inhibition for each CCG258208 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.[16][23]
-
Protocol 2: Cardiomyocyte Contractility Assay
This assay assesses the functional consequence of GRK2 inhibition on the contractility of heart muscle cells.
-
Objective: To evaluate the effect of CCG258208 on β-adrenergic agonist-stimulated cardiomyocyte contraction.
-
Materials:
-
Isolated primary adult mouse or rat ventricular cardiomyocytes.
-
Laminin-coated coverslips or culture dishes.
-
This compound (0-1 µM).
-
β-adrenergic agonist (e.g., Isoproterenol).
-
Cell culture medium.
-
Ion imaging system or a cell contractility measurement system (e.g., video-based edge detection).
-
-
Procedure:
-
Isolate primary adult ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Plate the isolated cells on laminin-coated coverslips and allow them to adhere.
-
Pre-incubate the cardiomyocytes with varying concentrations of CCG258208 or vehicle for a defined period (e.g., 10-30 minutes).[19][26]
-
Stimulate the cardiomyocytes with a β-adrenergic agonist like isoproterenol (B85558) to induce a contractile response.
-
Record cellular contraction (e.g., fractional shortening, velocity of shortening/relengthening) using a dedicated measurement system.
-
Analyze the data to compare the contractile response in CCG258208-treated cells versus vehicle-treated controls.[23][26]
-
Visualizations of Signaling Pathways and Workflows
Caption: Canonical pathway of GPCR desensitization.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is GPCR signaling regulated? | AAT Bioquest [aatbio.com]
- 4. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 5. Video: GPCR Desensitization [jove.com]
- 6. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: The role of beta-arrestins in the termination and transduction of G-protein-coupled receptor signals. [scholars.duke.edu]
- 11. β-arrestin- and c-Src-dependent degradation of G-protein-coupled receptor kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestin-mediated Signaling Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 19. medchemexpress.com [medchemexpress.com]
- 20. This compound - Immunomart [immunomart.com]
- 21. CCG258208 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 22. medchemexpress.com [medchemexpress.com]
- 23. benchchem.com [benchchem.com]
- 24. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
CCG258208 Hydrochloride: A Technical Guide to a Novel Paroxetine Analog for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG258208 hydrochloride, a rationally designed analog of paroxetine (B1678475), has emerged as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). Upregulation of GRK2 is a key pathological driver in heart failure, leading to desensitization of β-adrenergic receptors and impaired cardiac function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the investigation of GRK2 inhibition as a therapeutic strategy for cardiovascular disease.
Introduction
Paroxetine, a well-established selective serotonin (B10506) reuptake inhibitor (SSRI), was serendipitously discovered to inhibit GRK2.[1] This finding prompted the development of paroxetine analogs with improved potency and selectivity for GRK2, leading to the synthesis of CCG258208.[1][2] CCG258208 was developed through a structure-based drug design approach, modifying the paroxetine scaffold to optimize its interaction with the GRK2 active site.[1][2] This has resulted in a compound with significantly enhanced GRK2 inhibitory activity and a more favorable pharmacokinetic profile for cardiovascular applications, notably its limited brain penetration compared to paroxetine.[3][4]
Mechanism of Action and Signaling Pathway
In heart failure, chronic stimulation of the sympathetic nervous system leads to elevated levels of GRK2 in cardiomyocytes.[2] GRK2 phosphorylates agonist-bound β-adrenergic receptors, triggering the recruitment of β-arrestin.[2] This uncouples the receptor from its associated G protein, leading to receptor desensitization and internalization, thereby diminishing the heart's contractile response to catecholamines.[2][5]
This compound acts as a competitive inhibitor at the ATP-binding site of GRK2, preventing the phosphorylation of β-adrenergic receptors.[1][6] This inhibition restores β-adrenergic signaling, leading to increased cyclic AMP (cAMP) levels, activation of protein kinase A (PKA), and ultimately, enhanced cardiomyocyte contractility.[2]
Below is a diagram illustrating the signaling pathway of GRK2 in cardiomyocytes and the inhibitory effect of CCG258208.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | CCG258208 IC₅₀ | Paroxetine IC₅₀ | Selectivity (CCG258208) | Reference |
| GRK2 | 30 nM | ~20 µM | - | [3][7] |
| GRK1 | 87.3 µM | ~320 µM | >2500-fold vs GRK2 | [3][7] |
| GRK5 | 7.09 µM | ~260 µM | 230-fold vs GRK2 | [3][7] |
| PKA | >833 µM | - | >27,700-fold vs GRK2 | [1] |
| ROCK1 | >833 µM | - | >27,700-fold vs GRK2 | [1] |
Table 2: In Vivo Efficacy in a Mouse Model of Myocardial Infarction
| Treatment Group | Ejection Fraction (%) | Fractional Shortening (%) | Reference |
| Sham | 55.1 ± 2.3 | 28.5 ± 1.5 | [8] |
| MI + Vehicle | 28.4 ± 1.9 | 13.9 ± 1.0 | [8] |
| MI + CCG258208 (2 mg/kg/day) | 42.5 ± 2.1 | 21.1 ± 1.2 | [8] |
| MI + Paroxetine | 38.2 ± 2.5 | 18.7 ± 1.4 | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of CCG258208 is a multi-step process that starts from commercially available precursors and is based on the modification of the paroxetine scaffold.[9] A high-level overview of the key synthetic steps is provided below. For a detailed, step-by-step protocol, readers are referred to the primary literature by Waldschmidt et al. (2017) in the Journal of Medicinal Chemistry.[9]
In Vitro GRK2 Kinase Inhibition Assay
This assay determines the potency of CCG258208 in inhibiting GRK2 activity.
Materials:
-
Recombinant human GRK2
-
Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well microplate
-
Plate reader capable of detecting fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted CCG258208 or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence polarization.
-
Calculate the percent inhibition for each concentration of CCG258208 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[6][9]
Cardiomyocyte Contractility Assay
This assay assesses the functional effect of CCG258208 on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated primary adult ventricular cardiomyocytes
-
Cell culture medium
-
IonOptix Myocyte Calcium and Contractility System (or equivalent)
-
Field stimulator
-
This compound stock solution (in DMSO)
-
Isoproterenol (B85558) (β-adrenergic agonist)
Procedure:
-
Isolate cardiomyocytes from adult rodent hearts using established enzymatic digestion protocols.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.
-
Place the coverslip in a perfusion chamber on the microscope stage and superfuse with buffer.
-
Pace the cardiomyocytes using a field stimulator (e.g., at 1 Hz).
-
Record baseline contractile parameters (e.g., peak shortening, time to peak shortening, and time to 90% relengthening).
-
Pre-incubate the cells with CCG258208 or vehicle for a defined period (e.g., 10-30 minutes).[10]
-
Stimulate the cardiomyocytes with a β-adrenergic agonist such as isoproterenol to induce a contractile response.[11][12]
-
Record the changes in contractile parameters in the presence of CCG258208 and isoproterenol.
-
Analyze the data to determine the effect of CCG258208 on β-adrenergic-stimulated cardiomyocyte contractility.[6][9]
In Vivo Myocardial Infarction Model
This protocol describes a common in vivo model to evaluate the therapeutic efficacy of CCG258208 in a disease-relevant setting.
Animal Model:
-
Male C57BL/6 mice (8-12 weeks old)
Procedure:
-
Surgical Induction of Myocardial Infarction (MI):
-
Drug Administration:
-
Assessment of Cardiac Function:
-
Perform serial echocardiography at baseline and throughout the treatment period to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).[8]
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Perform histological staining (e.g., Masson's trichrome) to assess cardiac fibrosis and infarct size.[8]
-
Conclusion
This compound is a promising paroxetine analog that has been rationally designed as a potent and selective GRK2 inhibitor. Its ability to restore β-adrenergic signaling in the failing heart, coupled with a favorable pharmacokinetic profile, makes it a valuable tool for cardiovascular research and a potential therapeutic candidate for heart failure. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic utility of GRK2 inhibition.
References
- 1. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Contractile responses of isolated adult rat and rabbit cardiac myocytes to isoproterenol and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of excitation–contraction coupling by isoproterenol in cardiomyocytes with controlled SR Ca2+ load and Ca2+ current trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
Structural Basis for the Selectivity of CCG258208 Hydrochloride and its Analogs as Potent Inhibitors of the Rho/MRTF/SRF Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the structural and molecular underpinnings of the selectivity of CCG258208 hydrochloride, a novel small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. While specific public data on this compound is limited, this document provides a comprehensive analysis based on its closely related and well-characterized analogs, such as CCG-257081 and CCG-203971.[1][2] These compounds represent a promising class of therapeutics for fibrotic diseases and certain cancers by targeting the transcriptional co-factor Pirin.[3][4] This guide will detail the mechanism of action, the structural basis for target engagement and selectivity, quantitative biological data from key experiments, and detailed experimental protocols relevant to the study of this class of inhibitors.
Introduction: Targeting the Rho/MRTF/SRF Pathway
The Rho/MRTF/SRF signaling cascade is a critical regulator of gene expression involved in fundamental cellular processes, including cytoskeletal dynamics, cell migration, and the differentiation of fibroblasts into pro-fibrotic myofibroblasts.[1][2] Dysregulation of this pathway is a key driver in the pathogenesis of various fibrotic diseases and cancer metastasis. The CCG series of compounds, developed through systematic high-throughput screening and medicinal chemistry optimization, are potent inhibitors of this pathway.[1] this compound is a later-generation analog, likely engineered for improved potency, metabolic stability, and reduced toxicity over its predecessors like CCG-1423 and CCG-203971.[1]
Mechanism of Action: Inhibition of MRTF-A Nuclear Function via Pirin
The CCG series of compounds exert their biological effect by disrupting the nuclear function of MRTF-A, a key co-factor for the transcription factor SRF.[1] This inhibition prevents the transcription of SRF-dependent pro-fibrotic and pro-metastatic genes, such as those encoding α-smooth muscle actin (α-SMA) and collagen.[1][2]
Recent studies have identified the direct molecular target of this class of inhibitors as the nuclear protein Pirin .[2][3][4] By binding to Pirin, these compounds allosterically modulate its function, leading to the retention of MRTF-A in the cytoplasm and thereby preventing its participation in nuclear transcription.[2]
Structural Basis for Selectivity
The selectivity of the CCG series of inhibitors is rooted in their specific interaction with the Pirin protein. High-resolution co-crystal structures of Pirin in complex with CCG-222740 (PDB: 6N0J) and CCG-257081 (PDB: 6N0K), close analogs of CCG258208, provide a detailed view of the binding mode.[4]
The compounds bind within a hydrophobic pocket of Pirin. Key features of this interaction include:
-
Hydrophobic Interactions: The 4-chloroaniline (B138754) moiety of the inhibitors projects deep into a hydrophobic pocket of Pirin.[4]
-
Solvent Exposure: The furan/pyridine rings of the compounds project out into the solvent.[4]
-
Indirect Metal Interaction: There are no direct contacts between the inhibitor and the iron ion coordinated by Pirin. The interaction is mediated by hydrogen bonds with water molecules that are themselves ligated to the iron ion.[4]
This specific binding mode, dictated by the shape and chemical properties of the binding pocket in Pirin, is the primary determinant of the on-target selectivity of this class of compounds. The selectivity against other proteins, including kinases, is high because these inhibitors are not designed to fit into ATP-binding pockets or other common drug-binding sites.
Quantitative Data on Biological Activity
While specific quantitative data for this compound is not publicly available, the biological activities of its analogs have been characterized in several key assays.
| Compound | Assay Type | Cell Line / System | Target Readout | IC50 / KD Value | Reference |
| CCG-203971 | SRE-Luciferase Reporter Assay | HEK293T | SRE.L Luciferase Activity | 0.64 µM | [5] |
| CCG-203971 | Cytotoxicity Assay | WI-38 | Cell Viability | 12.0 ± 3.99 µM | [6] |
| CCG-203971 | Cytotoxicity Assay | C2C12 | Cell Viability | 10.9 ± 3.52 µM | [6] |
| CCG-222740 | Isothermal Titration Calorimetry (ITC) | Recombinant Pirin | Binding Affinity (KD) | 4.3 µM | [4] |
| CCG-257081 | Isothermal Titration Calorimetry (ITC) | Recombinant Pirin | Binding Affinity (KD) | 8.5 µM | [4] |
| CCG-257081 | Gene Expression (qPCR) | Human Lung Fibroblasts | Smooth Muscle Actin (ACTA2) mRNA | 4 µM | [2] |
| CCG-257081 | Gene Expression (qPCR) | Human Lung Fibroblasts | Connective Tissue Growth Factor (CTGF) mRNA | 15 µM |
Off-Target Profile and Selectivity
The CCG series of compounds are not traditional kinase inhibitors and are expected to have a more favorable off-target profile.[7] Their unique mechanism of action, centered on binding to the non-kinase target Pirin, contributes to their selectivity. While comprehensive off-target screening data for CCG258208 is not available, studies on related compounds suggest that they do not significantly inhibit a broad panel of kinases at concentrations where they effectively block the Rho/MRTF/SRF pathway. It is important to note that some compounds targeting this pathway at different nodes, such as ROCK inhibitors (e.g., Y-27632), do exhibit off-target kinase activity.[7] The development of Pirin--specific inhibitors like the CCG series represents a more targeted approach to modulating this signaling cascade.
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory activity of compounds on the Rho/MRTF/SRF signaling pathway.
Protocol:
-
Cell Plating: Seed cells (e.g., HEK293T) into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid driven by a promoter containing multiple SREs and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Synchronization: After 24 hours, replace the growth medium with serum-free medium to synchronize the cells.
-
Compound Treatment: Treat the cells with a dilution series of the test compound (e.g., this compound) or vehicle control.
-
Pathway Stimulation: Stimulate the Rho/MRTF/SRF pathway with an agonist such as lysophosphatidic acid (LPA) or by co-transfection with a constitutively active RhoA mutant.
-
Lysis and Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The normalized data is then used to generate a concentration-response curve and calculate the IC50 value.[1]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and a protein.
Protocol:
-
Sample Preparation: Prepare a solution of purified recombinant Pirin protein in a suitable buffer. Prepare a solution of the CCG compound in the same buffer.
-
Instrument Setup: Load the Pirin solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Perform a series of injections of the compound solution into the protein solution while maintaining a constant temperature. The heat change upon each injection is measured.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the KD, n, and ΔH.
Immunofluorescence for MRTF-A Localization
This method is used to visualize the subcellular localization of MRTF-A and assess the effect of inhibitors on its nuclear translocation.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., fibroblasts) on glass coverslips. After reaching the desired confluency, treat the cells with the CCG compound or vehicle, followed by stimulation to induce MRTF-A translocation (e.g., with TGF-β or LPA).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes (e.g., with 0.1% Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for MRTF-A. Following washes, incubate with a fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The localization of MRTF-A (cytoplasmic vs. nuclear) can be quantified by analyzing the fluorescence intensity in each compartment.
Conclusion
This compound and its analogs represent a novel and highly selective class of inhibitors targeting the Rho/MRTF/SRF signaling pathway through a unique mechanism involving the direct binding to the nuclear protein Pirin. The structural basis for their selectivity lies in the specific hydrophobic and hydrogen-bonding interactions within a well-defined pocket on the Pirin protein, distinct from the active sites of many other drug targets like kinases. The quantitative data from analogs demonstrates potent inhibition of the target pathway in cellular assays. The experimental protocols provided herein serve as a guide for the further investigation and characterization of this promising class of therapeutic agents for the treatment of fibrotic diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
CCG258208 Hydrochloride: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 hydrochloride is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Developed from the scaffold of paroxetine, CCG258208 has demonstrated significant therapeutic potential, particularly in the context of heart failure.[1][3][4] In pathological conditions such as heart failure, GRK2 is upregulated and leads to the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes, diminishing the heart's contractile response to catecholamines and exacerbating cardiac dysfunction.[1][5] By selectively inhibiting GRK2, CCG258208 prevents the phosphorylation of β-ARs, thereby restoring their sensitivity to agonists. This resensitization enhances downstream signaling pathways, including an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA), ultimately leading to improved cardiomyocyte contractility.[1][4]
These application notes provide detailed protocols for in vitro studies involving this compound, guidance on data presentation, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
Quantitative data for this compound's in vitro activity is summarized below. This allows for a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of CCG258208
| Target | IC50 | Selectivity vs. GRK5 | Selectivity vs. GRK1 | Reference |
| GRK2 | 30 nM | ~236-fold | >2500-fold | [2][5][6] |
| GRK5 | 7.09 µM | - | - | [2][5] |
| GRK1 | 87.3 µM | - | - | [2][5] |
| PKA | >833 µM | - | - | [5] |
| ROCK1 | >833 µM | - | - | [5] |
IC50 values represent the half-maximal inhibitory concentration.
Signaling Pathway
The diagram below illustrates the signaling pathway of GRK2 in cardiomyocytes and the mechanism of action for CCG258208. Under pathological conditions, GRK2 phosphorylates activated β-adrenergic receptors, leading to their desensitization and subsequent internalization. CCG258208 directly inhibits GRK2, preventing this desensitization and restoring downstream signaling, which is crucial for normal cardiac function.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CCG258208 against GRK2 and other kinases to assess its potency and selectivity.
Materials:
-
Purified recombinant kinases (GRK1, GRK2, GRK5, PKA, ROCK1)
-
Fluorescently labeled peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.0, 2 mM MgCl₂, 0.025% n-dodecyl β-D-maltoside)[7]
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, purified kinase (e.g., 50 nM GRK2), and the fluorescently labeled peptide substrate.[7]
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Incubation: Add the diluted CCG258208 or vehicle control to the wells of the 96-well plate. Add the reaction mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[5]
-
Detection: Measure the extent of peptide phosphorylation using a fluorescence-based detection method. The signal is typically inversely proportional to the amount of phosphorylated substrate.[5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CCG258208 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cardiomyocyte Contractility Assay
Objective: To assess the functional effect of CCG258208 on the contractility of isolated adult cardiomyocytes.
Materials:
-
Isolated primary adult mouse or rat ventricular cardiomyocytes
-
Laminin-coated coverslips
-
Cell culture medium
-
This compound (0-1 µM)[8]
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Physiological salt solution
-
Ion imaging or cell contractility measurement system (e.g., IonOptix)
Procedure:
-
Cell Preparation: Isolate primary adult ventricular cardiomyocytes using established enzymatic digestion protocols.[8]
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.[1]
-
Experimental Setup: Mount the coverslips on a perfusion chamber on the stage of an inverted microscope equipped with a contractility measurement system.[1]
-
Baseline Measurement: Perfuse the cells with a physiological salt solution and pace them at a constant frequency (e.g., 1 Hz). Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relaxation).[1]
-
Treatment: Perfuse the cells with a solution containing the desired concentration of CCG258208 for a defined period (e.g., 10-30 minutes).[2][8]
-
Stimulation: Co-perfuse the cells with the β-adrenergic agonist (e.g., isoproterenol) and CCG258208 to induce a contractile response.[1][8]
-
Data Recording and Analysis: Record the changes in contractility parameters. Analyze the data to determine the effect of CCG258208 on cardiomyocyte contractile function, particularly the enhancement of the β-adrenergic response. A significant increase in contractility at concentrations as low as 0.1 µM has been observed.[2][9]
μ-Opioid Receptor (MOR) Internalization Assay
Objective: To evaluate the effect of CCG258208 on a GRK-dependent cellular process, such as the internalization of the μ-opioid receptor.[10]
Materials:
-
HEK293 or U2OS cells stably expressing a tagged MOR
-
96-well plates
-
This compound
-
MOR agonist (e.g., DAMGO)
-
Fixation solution (e.g., 10% formalin)
-
Permeabilization buffer (e.g., Triton X-100)
-
Nuclear stain (e.g., Hoechst dye)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density (e.g., 6,000 cells per well) and allow them to adhere overnight.[7]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of CCG258208 for a specified duration (e.g., 30 minutes).[7]
-
Agonist Stimulation: Add the MOR agonist (e.g., 10 µM DAMGO) to the wells to induce receptor internalization and incubate for 30 minutes at 37°C.[7]
-
Cell Fixation and Staining: Fix the cells, permeabilize the cell membrane, and stain the nuclei.[7]
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify receptor internalization. Analyze the ability of CCG258208 to block agonist-induced MOR internalization.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro characterization of CCG258208.
Conclusion
This compound is a valuable research tool for investigating the role of GRK2 in cardiovascular physiology and pathology. The protocols provided herein offer a framework for the in vitro characterization of this potent and selective inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of GRK2 inhibition as a therapeutic strategy for heart failure and other related conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCG258208 Hydrochloride in Mouse Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Abstract These application notes provide a comprehensive guide for the use of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, in murine models of myocardial infarction (MI). Upregulation of GRK2 is a key pathological event in the progression of heart failure post-MI, leading to desensitization of β-adrenergic receptors and impaired cardiac function.[1][2][3] CCG258208, derived from the paroxetine (B1678475) scaffold, offers high selectivity for GRK2 and has demonstrated significant therapeutic potential in preclinical models by improving cardiac function and limiting adverse remodeling.[2][4][5] This document details the mechanism of action, summarizes quantitative dosage and efficacy data, and provides detailed experimental protocols for in vivo studies.
Mechanism of Action
Following a myocardial infarction, the sympathetic nervous system's chronic activation leads to elevated catecholamine levels.[2] This sustained stimulation of β-adrenergic receptors (β-ARs) on cardiomyocytes results in the upregulation of GRK2.[1][2] GRK2 then phosphorylates the activated β-ARs, which facilitates the binding of β-arrestin. This action uncouples the receptor from its associated G protein, leading to receptor desensitization, internalization, and a significant reduction in the downstream signaling responsible for cardiac contractility.[1][2] CCG258208 directly binds to the active site of GRK2, inhibiting its kinase activity.[2] This inhibition prevents β-AR desensitization, restores downstream signaling, and helps preserve cardiac function in the failing heart.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of CCG258208 in mouse models.
Table 1: In Vivo Dosage and Efficacy in Post-Myocardial Infarction Mouse Model
| Dose | Administration Route | Treatment Schedule | Key Findings | Reference |
|---|---|---|---|---|
| 0.1 mg/kg/day (Low) | Osmotic mini-pump | Started 2 weeks post-MI, continued for 4 weeks | No significant improvement in cardiac function compared to vehicle. | [5] |
| 0.5 mg/kg/day (Medium) | Osmotic mini-pump | Started 2 weeks post-MI, continued for 4 weeks | Significantly reduced cardiac hypertrophy. Attenuated decline in cardiac function. | [5] |
| 2 mg/kg/day (High) | Osmotic mini-pump | Started 2 weeks post-MI, continued for 4 weeks | Significantly preserved contractility, reduced pathological remodeling, and decreased infarct size. Most effective dose. | [5][6] |
| 5 mg/kg/day (Paroxetine) | Osmotic mini-pump | Started 2 weeks post-MI, continued for 4 weeks | Improved cardiac function, but CCG258208 (high dose) was more effective at a lower concentration. |[5] |
Table 2: Pharmacokinetic Parameters in C57BL/6 Mice
| Parameter | Administration Route & Dose | Value | Details | Reference |
|---|---|---|---|---|
| Peak Plasma Time | Oral Gavage (20 mg/kg) | ~1 hour | Time to reach maximum concentration in plasma. | [5] |
| Peak Plasma Time | Intraperitoneal (IP) | ~30 minutes | Faster absorption compared to oral administration. | [5] |
| Tissue Distribution | IP (10 or 20 mg/kg) | Heart, Liver, Plasma | The compound distributes to target organs. | [6][7] |
| Brain Penetration | IP / Oral | Negligible | Crucial property to avoid off-target neurological effects associated with the parent compound, paroxetine. |[6][7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving CCG258208 in a mouse model of myocardial infarction.
Protocol 1: Myocardial Infarction (MI) Induction
This protocol describes the surgical induction of MI in mice through the permanent ligation of the left anterior descending (LAD) coronary artery.[2][7]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools: scalpel, forceps, retractors, needle holder
-
Suture material (e.g., 8-0 silk suture)
-
Ventilator
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.
-
Surgical Incision: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the rib cage.
-
Thoracotomy: Perform a thoracotomy at the fourth intercostal space to expose the heart.
-
LAD Ligation: Gently push the left atrium aside to visualize the left anterior descending (LAD) coronary artery. Pass an 8-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Induce Infarction: Tightly tie a permanent knot to occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the anterior wall of the left ventricle.
-
Closure: Close the chest wall, muscle layers, and skin with appropriate sutures.
-
Post-Operative Care: Extubate the mouse once it resumes spontaneous breathing. Provide post-operative analgesia and monitor the animal closely during recovery. Sham-operated animals undergo the same procedure without the final tightening of the suture.[7]
Protocol 2: CCG258208 Administration via Osmotic Mini-Pumps
This protocol details the preparation and implantation of osmotic mini-pumps for continuous, long-term delivery of CCG258208. This method was used in the primary dose-response efficacy studies.[5]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
Osmotic mini-pumps (e.g., Alzet model 2004 or 2006)
-
Anesthesia
-
Surgical tools
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. The concentration will depend on the pump's flow rate and the target dose (e.g., 0.1, 0.5, or 2 mg/kg/day).
-
Pump Priming: Fill the osmotic mini-pumps with the prepared drug solution or vehicle according to the manufacturer's instructions. Incubate the filled pumps in sterile saline at 37°C for several hours before implantation to ensure immediate delivery upon implantation.
-
Implantation (2 weeks post-MI): Anesthetize the mouse. Make a small subcutaneous incision on the back, slightly posterior to the scapulae.
-
Pump Insertion: Using blunt forceps, create a small subcutaneous pocket. Insert the primed osmotic mini-pump into the pocket.
-
Closure: Close the incision with wound clips or sutures.
-
Monitoring: Monitor the animal's recovery. The pump will deliver the compound at a constant rate for the specified duration (e.g., 4 weeks).
Protocol 3: Assessment of Cardiac Function by Echocardiography
This protocol outlines the non-invasive assessment of cardiac function and remodeling using transthoracic echocardiography.
Materials:
-
High-frequency ultrasound system with a linear array transducer suitable for mice (e.g., 30-40 MHz)
-
Anesthesia (light isoflurane (B1672236) to maintain a heart rate of 400-500 bpm)
-
Positioning platform with integrated ECG and temperature monitoring
Procedure:
-
Preparation: Anesthetize the mouse and place it on the platform. Remove chest hair using a depilatory cream to ensure optimal image quality.
-
Image Acquisition: Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements:
-
Measure the left ventricular internal diameter during diastole (LVID;d) and systole (LVID;s).
-
Measure the anterior and posterior wall thickness during diastole.
-
-
Functional Calculations: Use the M-mode measurements to calculate key functional parameters:
-
Ejection Fraction (EF%): A primary indicator of systolic function.
-
Fractional Shortening (FS%): Calculated as [(LVID;d - LVID;s) / LVID;d] x 100.
-
LV Mass: To assess cardiac hypertrophy.
-
-
Timing: Perform serial echocardiography at baseline (before starting treatment at 2 weeks post-MI) and at specified intervals throughout the treatment period (e.g., 4 and 6 weeks post-MI) to track changes in cardiac function over time.[5]
References
- 1. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | G Protein-Coupled Receptor Kinase 2 as Novel Therapeutic Target in Fibrotic Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Preparing CCG258208 Hydrochloride for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2] With an IC50 of 30 nM for GRK2, it demonstrates significant selectivity over other kinases like GRK5 and GRK1.[1][3] Upregulation of GRK2 is implicated in pathological conditions such as heart failure, making CCG258208 a valuable tool for cardiovascular research.[1] Proper preparation and administration of this compound are critical for obtaining reliable and reproducible results in in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound for intraperitoneal (IP) injection.
Data Presentation
Successful in vivo experiments hinge on the appropriate formulation of the therapeutic agent. The following table summarizes the solubility of this compound in various solvent systems commonly used for animal studies. It is recommended to prepare fresh solutions for in vivo experiments and use them on the same day for optimal results.[1][3] Should precipitation occur, gentle warming and/or sonication can be used to facilitate dissolution.[1][3]
| Formulation | Vehicle | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| In Vitro Stock Solutions | ||||
| DMSO | 250 | 511.31 | Requires ultrasonic and newly opened DMSO for best results.[2][3] | |
| H₂O | 50 | 102.26 | Requires ultrasonic.[2][3] | |
| In Vivo Formulations | ||||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 4.25 | Clear solution.[1][3] | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.25 | Clear solution.[1][3] | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 4.25 | Clear solution.[1][3] |
Mechanism of Action: GRK2 Inhibition
CCG258208 functions by selectively inhibiting GRK2. In conditions like heart failure, elevated GRK2 levels lead to desensitization of β-adrenergic receptors (βARs), impairing cardiac function. By inhibiting GRK2, CCG258208 can help restore βAR signaling, leading to improved cardiac contractility.[1]
Signaling pathway of GRK2 inhibition by CCG258208.
Experimental Protocols
Preparation of Stock Solutions
For consistency, it is advisable to prepare a concentrated stock solution of CCG258208 in 100% DMSO. This stock can then be diluted into the appropriate aqueous-based vehicle for in vivo administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).[1]
-
Vortex or sonicate at room temperature until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.[1] Stored at -80°C, the solution is stable for 6 months, and at -20°C for 1 month.[3]
Preparation of In Vivo Formulations for Intraperitoneal Injection
The following protocols detail the preparation of 1 mL of dosing solution for in vivo studies. The volumes can be scaled as needed. It is crucial to add the solvents in the specified order to ensure complete dissolution.[1] For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[3]
Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
This vehicle is suitable for various routes of administration, including intraperitoneal (i.p.) and intravenous (i.v.) injections.[1]
Materials:
-
CCG258208 in DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
To a sterile tube, add 100 µL of the CCG258208 DMSO stock solution (20.8 mg/mL).[3]
-
Add 400 µL of PEG300 and mix evenly.[3]
-
Add 50 µL of Tween-80 and mix thoroughly.[3]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[3]
-
Mix until a clear solution is obtained.
Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)
This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility and is often well-tolerated.[1]
Materials:
-
CCG258208 in DMSO stock solution (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD in sterile saline
Protocol:
-
To a sterile tube, add 100 µL of the CCG258208 DMSO stock solution (20.8 mg/mL).[3]
-
Mix thoroughly until the solution is clear.
In Vivo Administration
An example of an in vivo study using CCG258208 involved a single intraperitoneal injection of 10 mg/kg in CD-1 mice. This dose resulted in total plasma drug levels exceeding the GRK2 IC50 for seven hours.[3][4][5]
Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies utilizing CCG258208.
References
Application Notes and Protocols for CCG258208 Hydrochloride in Cardiomyocyte Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG258208 hydrochloride is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] In the landscape of cardiovascular research, particularly in the study of heart failure, GRK2 has emerged as a critical therapeutic target.[1] A hallmark of heart failure is the upregulation of GRK2 in cardiomyocytes, which leads to the desensitization of β-adrenergic receptors (βARs) and consequently, impaired cardiac contractility.[1] CCG258208 provides a valuable pharmacological tool to investigate the reversal of this pathological signaling, with the aim of restoring cardiomyocyte contractile function.[1] These application notes offer a comprehensive guide to utilizing this compound in cardiomyocyte contractility assays, encompassing its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
CCG258208 exerts its primary effect on cardiomyocyte contractility through the inhibition of GRK2. In a healthy heart, stimulation of β-adrenergic receptors by catecholamines initiates a signaling cascade that results in an increased heart rate and enhanced contractility. However, in the context of heart failure, chronic overstimulation of these receptors leads to an upregulation of GRK2. This elevated GRK2 phosphorylates βARs, which in turn promotes their desensitization and internalization, blunting the heart's ability to respond to adrenergic stimuli. By selectively inhibiting GRK2, CCG258208 prevents the phosphorylation of βARs, leading to their resensitization to catecholamines and a subsequent enhancement of cardiomyocyte contractility.[1]
Data Presentation
While specific quantitative data for this compound's direct effects on isolated cardiomyocyte contractility parameters are not widely available in peer-reviewed literature, the following tables summarize the expected effects based on its mechanism of action and data from studies on other GRK2 inhibitors. The data presented below is illustrative of the anticipated outcomes when treating cardiomyocytes with a GRK2 inhibitor, both at baseline and under β-adrenergic stimulation with isoproterenol.
Table 1: Expected Effects of this compound on Cardiomyocyte Contractile Parameters [1]
| Parameter | Description | Expected Effect of CCG258208 |
| Peak Shortening (% of resting cell length) | The maximal extent of cell shortening during contraction. | Increase, particularly in the presence of a β-agonist. |
| Maximal Velocity of Shortening (+dL/dt) | The maximum rate of cell contraction. | Increase, reflecting improved contractile force. |
| Maximal Velocity of Relengthening (-dL/dt) | The maximum rate of cell relaxation. | Increase, indicating improved lusitropy. |
| Time to Peak Shortening (TPS) | The time taken to reach maximal contraction. | No significant change or a slight decrease. |
| Time to 90% Relengthening (TR90) | The time taken for the cell to relax to 90% of its resting length. | Decrease, indicating faster relaxation. |
Table 2: Illustrative Quantitative Data on the Effect of a GRK2 Inhibitor on Cardiomyocyte Fractional Shortening [2]
| Condition | Treatment | Fractional Shortening (%) |
| Control Cardiomyocytes | Vehicle | 5.2 ± 0.5 |
| Isoproterenol (1 µM) | 8.5 ± 0.7 | |
| GRK2 Inhibitor (1 µM) | 7.1 ± 0.6 | |
| GRK2 Inhibitor (1 µM) + Isoproterenol (1 µM) | 10.2 ± 0.8 | |
| GRK2 Knockout Cardiomyocytes | Vehicle | 7.8 ± 0.6 |
| Isoproterenol (1 µM) | 10.5 ± 0.9 | |
| GRK2 Inhibitor (1 µM) | 7.9 ± 0.7 |
*Data is representative and adapted from a study using a peptide-based GRK2 inhibitor (C7) on adult mouse ventricular myocytes.[2] Values are presented as mean ± SEM.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for CCG258208 Hydrochloride in GPCR Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. Upon activation by an agonist, GPCRs initiate intracellular signaling cascades. This process is tightly regulated, in part, by G protein-coupled receptor kinases (GRKs) which phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestins, leading to receptor desensitization and internalization, a process that removes the receptor from the cell surface, thereby attenuating the signal.[1][2]
CCG258208 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[3][4][5][6][7] By inhibiting GRK2, CCG258208 prevents the phosphorylation of activated GPCRs, thereby blocking their desensitization and subsequent internalization.[3] This makes CCG258208 a valuable tool for studying the role of GRK2 in GPCR signaling and a potential therapeutic agent for conditions characterized by excessive GPCR desensitization, such as heart failure.[1][8]
These application notes provide a detailed protocol for utilizing this compound in a GPCR internalization assay using live-cell confocal microscopy. The protocol is based on the successful application of CCG258208 in inhibiting the internalization of the µ-opioid receptor (MOR).[3]
Data Presentation
The following table summarizes the inhibitory activity of CCG258208 against various kinases. While a specific IC50 value for the inhibition of GPCR internalization has not been explicitly reported in the reviewed literature, studies have shown that CCG258208 effectively blocks µ-opioid receptor internalization at a concentration of 20 µM.[3]
| Target Kinase | IC50 (nM) | Selectivity vs. GRK2 | Reference |
| GRK2 | 30 | - | [4][5][6][7] |
| GRK1 | 87,300 | >2500-fold | [4][5][6] |
| GRK5 | 7,090 | 230-fold | [4][5][6] |
| PKA | >100,000 | >3333-fold | [3] |
| ROCK1 | >100,000 | >3333-fold | [3] |
| GPCR Internalization | Effective Concentration | IC50 | Reference |
| µ-Opioid Receptor (MOR) | 20 µM | Not Reported | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of CCG258208 and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This protocol details a live-cell imaging assay to quantify the effect of this compound on agonist-induced GPCR internalization. The example provided is for the µ-opioid receptor (MOR), but it can be adapted for other GPCRs.
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) or Human Osteosarcoma (U2OS) cells stably expressing a pH-sensitive fluorescently tagged GPCR of interest (e.g., SpH-MOR). The superecliptic pHluorin (SpH) tag is quenched in the acidic environment of endosomes, allowing for specific measurement of cell surface receptors.[3]
-
This compound: Prepare a stock solution in DMSO.
-
GPCR Agonist: e.g., DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) for the µ-opioid receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Imaging Medium: Hank's Balanced Salt Solution (HBSS) or other suitable buffer for live-cell imaging.
-
Glass-bottom imaging dishes or plates.
-
Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).
Methods
-
Cell Culture and Plating:
-
Culture the stable cell line in standard cell culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Two to three days before the experiment, plate the cells onto glass-bottom imaging dishes to achieve 70-80% confluency on the day of imaging.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in imaging medium to the desired final concentrations (e.g., a range from 1 µM to 50 µM, including the reported effective concentration of 20 µM).[3]
-
Prepare the agonist solution (e.g., 10 µM DAMGO) in imaging medium.
-
-
GPCR Internalization Assay:
-
Wash the cells twice with pre-warmed imaging medium.
-
Add the imaging medium containing the desired concentration of this compound or vehicle (DMSO) to the cells.
-
Pre-incubate the cells for 20 minutes at 37°C in the live-cell imaging chamber of the confocal microscope.[3]
-
Acquire a baseline fluorescence image (t=0) of the cells.
-
Add the agonist solution to the cells to induce receptor internalization.
-
Immediately begin acquiring time-lapse confocal images every 1-2 minutes for a total of 30-60 minutes. Ensure the focal plane is set to the cell surface.
-
-
Image Analysis and Quantification:
-
The fluorescence of the SpH-tagged receptor is quenched upon internalization into acidic endosomes. Therefore, a decrease in the fluorescence intensity at the cell surface corresponds to receptor internalization.[3]
-
Using image analysis software (e.g., ImageJ/Fiji, MetaMorph), quantify the mean fluorescence intensity of the cell surface over time for each condition (vehicle and different concentrations of this compound).
-
Normalize the fluorescence intensity at each time point to the baseline fluorescence at t=0.
-
Plot the normalized fluorescence intensity against time to visualize the kinetics of internalization.
-
To determine the extent of inhibition, compare the reduction in fluorescence at a specific time point (e.g., 30 minutes) in the presence of this compound to the vehicle control.
-
If a dose-response curve is generated, the IC50 value for the inhibition of internalization can be calculated by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GRK2 in GPCR internalization. The provided protocol offers a robust method for quantifying the inhibitory effect of this compound on agonist-induced receptor trafficking. This assay can be adapted for various GPCRs and is suitable for both mechanistic studies and screening of potential therapeutic compounds that modulate GPCR signaling pathways.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering µ-opioid receptor phosphorylation and dephosphorylation in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CCG-258208 Hydrochloride Administration via Osmotic Pump
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-258208 is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical driver of fibrosis and cell migration.[1] While preclinical studies have demonstrated its efficacy in models of fibrotic disease using oral gavage and intraperitoneal injections, continuous delivery via an osmotic pump may offer advantages in maintaining stable plasma concentrations and reducing handling stress on experimental animals.[1][2][3] These application notes provide a detailed, proposed protocol for the continuous subcutaneous administration of CCG-258208 hydrochloride in rodent models using osmotic pumps. This protocol is based on the known properties of the compound and established surgical procedures for osmotic pump implantation.[4][5][6][7]
Mechanism of Action
CCG-258208 functions by disrupting the nuclear function of MRTF-A, which in turn prevents the transcription of SRF-dependent pro-fibrotic genes.[8] Recent studies have identified the nuclear protein Pirin as a direct binding partner for this class of inhibitors. The interaction with Pirin is thought to interfere with the formation or function of the MRTF-A/SRF transcriptional complex.[8] Extracellular signals, such as those from growth factors and mechanical stress, activate RhoA, which promotes the polymerization of globular actin (G-actin) to filamentous actin (F-actin). This process is central to the activation of the transcriptional co-activator MRTF-A.[8] By inhibiting this pathway, CCG-258208 effectively blocks the signaling cascade that leads to the differentiation of fibroblasts into pro-fibrotic myofibroblasts.[8]
In a different context, CCG-258208 has also been identified as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[9][10] Upregulation of GRK2 in conditions like heart failure leads to the desensitization of β-adrenergic receptors (βARs) and impairs cardiac contractility.[10] CCG-258208 can restore βAR signaling, enhance cardiac function, and mitigate pathological remodeling by inhibiting GRK2.[10]
Data Presentation
The following tables summarize the known quantitative data for CCG-258208 hydrochloride from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of CCG-258208 in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model [1]
| Treatment Group | Dose (mg/kg, BID, PO) | Ashcroft Score (Mean ± SEM) | Collagen Content (µ g/lung , Mean ± SEM) |
| Vehicle Control | - | 4.8 ± 0.5 | 350 ± 25 |
| CCG-258208 | 10 | 3.2 ± 0.4 | 240 ± 20 |
| CCG-258208 | 30 | 2.1 ± 0.3 | 150 ± 15 |
Table 2: Pharmacokinetic Profile of CCG-258208 in C57BL/6 Mice (Single 30 mg/kg Oral Dose) [1]
| Time (hours) | Plasma Concentration (ng/mL, Mean ± SD) |
| 0.5 | 850 ± 120 |
| 1 | 1250 ± 200 |
| 2 | 980 ± 150 |
| 4 | 450 ± 80 |
| 8 | 120 ± 30 |
| 24 | < 10 |
Table 3: Recommended Vehicle Formulations for In Vivo Use [1]
| Vehicle | Route of Administration |
| 10% DMSO / 40% PEG300 / 50% Saline | Intraperitoneal (IP) |
| 0.5% (w/v) Methylcellulose in sterile water | Oral (PO) |
Table 4: Solubility of CCG-258208 Hydrochloride [9]
| Vehicle | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 4.25 | Clear solution |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.25 | Clear solution |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 4.25 | Clear solution |
| Phosphate-Buffered Saline (PBS) | 50 | 102.26 | Requires ultrasonication |
Experimental Protocols
Proposed Protocol for Continuous Subcutaneous Administration of CCG-258208 Hydrochloride via Osmotic Pump
This protocol describes the continuous subcutaneous delivery of CCG-258208 using an ALZET® osmotic pump in a rodent model. The dosage and vehicle are based on previously published data for other administration routes. A dose-response study is recommended to determine the optimal infusion rate for a specific animal model and disease state.
Materials:
-
CCG-258208 hydrochloride
-
Vehicle (e.g., 10% DMSO / 40% PEG300 / 50% Saline, sterile)
-
ALZET® osmotic pumps (select a model with an appropriate infusion rate and duration for your study)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Analgesics
Procedure:
-
Pump Preparation:
-
Prepare the CCG-258208 solution in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved; sonication may be necessary.[1]
-
Fill the osmotic pump with the drug solution according to the manufacturer's instructions.
-
Prime the filled pumps in sterile saline at 37°C for the recommended duration (typically overnight) to ensure immediate and consistent drug delivery upon implantation.[6]
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).[6]
-
Shave the surgical site, typically on the back between the scapulae.[6]
-
Disinfect the shaved area with povidone-iodine followed by 70% ethanol.[11]
-
-
Surgical Implantation:
-
Make a small incision in the skin at the prepared site.[6]
-
Using a hemostat, create a subcutaneous pocket by blunt dissection. The pocket should be slightly larger than the pump to allow for some movement.[6]
-
Insert the primed osmotic pump into the subcutaneous pocket, delivery portal first.[6]
-
Close the incision with wound clips or sutures.[6]
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's guidelines.[5]
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[11]
-
The pump will deliver the drug at a constant rate for its specified duration. At the end of the study, the pump can be explanted if necessary.[7]
-
Troubleshooting and Optimization
-
Inadequate Drug Exposure: Ensure complete solubilization of CCG-258208 in the vehicle. Prepare fresh formulations for each study.
-
Compound Toxicity: If adverse effects are observed, consider reducing the concentration of the drug in the osmotic pump. A tolerability study may be necessary to determine the maximum tolerated dose for continuous infusion.
-
Surgical Complications: Follow aseptic surgical techniques to minimize the risk of infection. Ensure the subcutaneous pocket is appropriately sized to prevent pump migration or pressure on surrounding tissues.
Disclaimer
The information provided in these application notes is intended for guidance and is based on publicly available research. The protocol for osmotic pump administration is a proposed methodology and has not been validated in published studies specifically for CCG-258208 hydrochloride. Researchers should optimize the protocol for their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. alzet.com [alzet.com]
- 3. alzet.com [alzet.com]
- 4. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. alzet.com [alzet.com]
- 7. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. efashare.b-cdn.net [efashare.b-cdn.net]
Application Notes and Protocols: In Vivo Study Design for CCG258208 Hydrochloride in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump blood sufficiently to meet the body's metabolic needs. A key pathological feature in many forms of heart failure is the desensitization of β-adrenergic receptors (β-ARs), largely due to the upregulation of G protein-coupled receptor kinase 2 (GRK2).[1] This desensitization blunts the heart's response to sympathetic stimulation, leading to a decline in cardiac function.[1][2] CCG258208 hydrochloride is a potent and selective small-molecule inhibitor of GRK2.[3][4] By inhibiting GRK2, CCG258208 aims to restore β-AR sensitivity, thereby improving cardiac contractility and function in the failing heart.[1][5] Preclinical studies in various animal models of heart failure have demonstrated the therapeutic potential of CCG258208, showing improvements in cardiac function and a reduction in adverse remodeling.[2]
These application notes provide a detailed framework for an in vivo study designed to evaluate the efficacy of this compound in a murine model of pressure-overload induced heart failure.
Signaling Pathway of GRK2 in Heart Failure and Mechanism of Action of CCG258208
In heart failure, chronic sympathetic stimulation leads to increased levels of GRK2.[1] GRK2 phosphorylates the β-AR, promoting the binding of β-arrestin, which uncouples the receptor from its G-protein and leads to its internalization and desensitization.[1] This impairs downstream signaling, reducing cardiac contractility. CCG258208 directly inhibits the kinase activity of GRK2, preventing the phosphorylation of β-ARs.[5] This action preserves β-AR signaling, leading to improved cardiac function.[6]
Caption: GRK2 pathway in heart failure and CCG258208's inhibitory action.
In Vivo Study Design: Pressure Overload-Induced Heart Failure
This study will utilize the transverse aortic constriction (TAC) model in mice, a well-established method for inducing pressure overload that leads to cardiac hypertrophy and subsequent heart failure.[7][8][9]
Experimental Workflow
Caption: Workflow for evaluating CCG258208 in a murine heart failure model.
Data Presentation: Preclinical Efficacy of CCG258208
The following tables summarize expected quantitative data from preclinical studies.
Table 1: In Vitro Potency and Selectivity of CCG258208
| Compound | GRK2 IC50 (nM) | GRK5 IC50 (µM) | GRK1 IC50 (µM) | PKA IC50 (µM) | ROCK1 (% Inh. @ 10µM) | Selectivity (GRK5/GRK2) |
| CCG258208 | 30 | 7.09 | 87.3 | >100 | 9 | ~236-fold |
| Paroxetine | 1400 | >100 | >100 | >100 | 10 | - |
Data compiled from multiple sources.[10]
Table 2: Preclinical Efficacy of CCG258208 in Murine Heart Failure Models
| Drug Class | Compound | Dosing Regimen | Animal Model | Change in Left Ventricular Ejection Fraction (LVEF) | Key Findings on Cardiac Remodeling |
| GRK2 Inhibitor | CCG258208 | 2 mg/kg/day | Mouse (post-MI) | Significant increase vs. vehicle | Reduced pathological remodeling and infarct size |
| Beta-Blocker | Metoprolol | 10 mg/kg/day | Mouse (post-MI) | Increase of ~5-10% vs. placebo | Reduced infarct size and improved myocardial salvage |
| ACE Inhibitor | Lisinopril | 10 mg/kg/day | Rat (post-MI) | Significant improvement vs. untreated | Attenuated left ventricular dilation |
Note: Direct comparison of absolute percentage changes in LVEF across different studies should be done with caution due to variations in experimental models, timing of assessment, and methodologies.[6]
Experimental Protocols
Animals and Housing
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before any procedures.
Transverse Aortic Constriction (TAC) Surgery
This protocol induces pressure overload on the left ventricle, leading to hypertrophy and heart failure.[7][8][9]
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (1.5-2% in 100% oxygen).
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the chest and disinfect the surgical area.[11]
-
Intubation and Ventilation: Intubate the mouse and connect it to a rodent ventilator.[7][9]
-
Surgical Procedure:
-
Make a small incision at the suprasternal notch.
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Carefully dissect the transverse aorta from the surrounding tissue.
-
Pass a 6-0 silk suture under the aorta between the innominate and left carotid arteries.
-
Place a 27-gauge needle alongside the aorta.
-
Tightly tie the suture around the aorta and the needle.
-
Promptly remove the needle to create a standardized constriction.[7][9]
-
-
Sham Control: Perform the same procedure in the sham group without ligating the aorta.
-
Post-operative Care: Close the chest and skin incisions. Provide post-operative analgesia (e.g., buprenorphine) and monitor the animals closely during recovery.[11]
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Dosage: Based on previous studies, a dose of 2 mg/kg/day is recommended.[6]
-
Administration: Administer the solution via intraperitoneal (IP) injection once daily.
-
Treatment Period: Initiate treatment 4 weeks post-TAC and continue for 4 weeks.
Assessment of Cardiac Function: Echocardiography
Echocardiography is a non-invasive method to assess cardiac function and morphology.[12]
-
Anesthesia: Lightly anesthetize mice with isoflurane (1-1.5%).
-
Procedure:
-
Place the mouse on a heated platform in a supine position.
-
Remove chest fur with a depilatory cream.
-
Apply ultrasound gel to the chest.
-
Use a high-frequency ultrasound system with a linear transducer to acquire M-mode and 2D images from the parasternal long-axis and short-axis views.
-
-
Parameters to Measure:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Left ventricular posterior wall thickness (LVPW) and interventricular septal thickness (IVS).
-
Fractional shortening (FS%) and ejection fraction (EF%).
-
Dobutamine Stress Echocardiography
This procedure assesses cardiac contractile reserve.[3][13]
-
Procedure:
-
Analysis: Evaluate the change in EF% and FS% in response to dobutamine stimulation.
Histological Analysis of Cardiac Fibrosis
Masson's trichrome staining is used to visualize and quantify collagen deposition in the heart, a hallmark of cardiac fibrosis.[14][15][16]
-
Tissue Preparation:
-
At the end of the study, euthanize mice and excise the hearts.
-
Fix hearts in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections.
-
-
Masson's Trichrome Staining Protocol:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin (B73222) for nuclei (black).
-
Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline (B41778) blue for collagen (blue).[15]
-
Dehydrate and mount the sections.
-
-
Quantification:
-
Capture images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the blue-stained fibrotic area as a percentage of the total tissue area.[14]
-
Cardiac Biomarker Analysis
Measure plasma levels of natriuretic peptides, which are elevated in heart failure.[17]
-
Sample Collection: Collect blood samples via cardiac puncture at the time of euthanasia into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood and collect the plasma.
-
Measurement: Use commercially available ELISA kits to measure the plasma concentrations of B-type natriuretic peptide (BNP) and atrial natriuretic peptide (ANP) according to the manufacturer's instructions.[17][18]
Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.
References
- 1. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 2. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Video: Transverse Aortic Constriction in Mice [jove.com]
- 8. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mmpc.org [mmpc.org]
- 12. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ejmjih.com [ejmjih.com]
- 17. benchchem.com [benchchem.com]
- 18. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring cAMP Levels after CCG-258208 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-258208 hydrochloride is a member of a class of potent inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell motility, and the transcription of pro-fibrotic genes, making it a significant target in the study and treatment of fibrotic diseases.[1] The activation of RhoA is central to this cascade, leading to the nuclear translocation of MRTF-A, which then co-activates SRF to drive gene expression.[1]
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular signaling cascades, often acting antagonistically to the RhoA pathway. G protein-coupled receptors (GPCRs) are primary regulators of intracellular cAMP levels; Gαs-coupled GPCRs stimulate adenylyl cyclase to increase cAMP, while Gαi-coupled GPCRs have an inhibitory effect.[2][3] Notably, there is significant crosstalk between the cAMP and RhoA signaling pathways. Elevated cAMP levels and subsequent activation of Protein Kinase A (PKA) have been shown to inhibit RhoA signaling, suggesting a reciprocal regulatory relationship.[1][4]
Given this crosstalk, investigating the effects of a Rho/MRTF/SRF pathway inhibitor like CCG-258208 on intracellular cAMP levels is crucial for a comprehensive understanding of its pharmacological profile. Such studies can reveal potential off-target effects or uncover novel mechanisms of action, which are vital for drug development. These application notes provide detailed protocols for measuring changes in intracellular cAMP levels following treatment with CCG-258208 hydrochloride using three common, robust, and high-throughput compatible methods: Competitive ELISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen® assays.
Signaling Pathway Overview
CCG-258208 directly inhibits the Rho/MRTF/SRF pathway. The rationale for measuring cAMP is based on the known inhibitory crosstalk from the cAMP/PKA pathway to RhoA. Understanding the effect of CCG-258208 on basal or stimulated cAMP levels can provide insights into the broader cellular impact of inhibiting this fibrotic signaling cascade.
Data Presentation
The following tables present illustrative data on the effect of CCG-258208 hydrochloride on intracellular cAMP levels. This data is hypothetical and intended to demonstrate how results from the described protocols can be presented. Experiments are shown with and without a Gαs-coupled receptor agonist (e.g., Isoproterenol) to assess the compound's effect on both basal and stimulated cAMP levels.
Table 1: Effect of CCG-258208 on Basal cAMP Levels
| Assay Method | CCG-258208 (µM) | cAMP (pmol/well) | Fold Change vs. Vehicle |
| Competitive ELISA | Vehicle (0.1% DMSO) | 2.5 ± 0.3 | 1.0 |
| 1 | 2.6 ± 0.4 | 1.04 | |
| 10 | 2.8 ± 0.3 | 1.12 | |
| 50 | 3.1 ± 0.5 | 1.24 | |
| TR-FRET | Vehicle (0.1% DMSO) | 2.7 ± 0.2 | 1.0 |
| 1 | 2.8 ± 0.3 | 1.04 | |
| 10 | 3.0 ± 0.2 | 1.11 | |
| 50 | 3.3 ± 0.4 | 1.22 | |
| AlphaScreen® | Vehicle (0.1% DMSO) | 2.6 ± 0.3 | 1.0 |
| 1 | 2.7 ± 0.4 | 1.04 | |
| 10 | 2.9 ± 0.3 | 1.12 | |
| 50 | 3.2 ± 0.5 | 1.23 |
Table 2: Effect of CCG-258208 on Stimulated cAMP Levels (with 1 µM Isoproterenol)
| Assay Method | CCG-258208 (µM) | cAMP (pmol/well) | % Inhibition of Stimulated Response |
| Competitive ELISA | Vehicle (0.1% DMSO) | 25.0 ± 2.1 | 0% |
| 1 | 24.5 ± 2.5 | 2.2% | |
| 10 | 23.8 ± 2.0 | 5.3% | |
| 50 | 22.1 ± 2.8 | 12.9% | |
| TR-FRET | Vehicle (0.1% DMSO) | 26.2 ± 1.9 | 0% |
| 1 | 25.8 ± 2.2 | 1.7% | |
| 10 | 24.5 ± 1.8 | 7.2% | |
| 50 | 22.9 ± 2.4 | 14.0% | |
| AlphaScreen® | Vehicle (0.1% DMSO) | 25.5 ± 2.3 | 0% |
| 1 | 25.1 ± 2.6 | 1.7% | |
| 10 | 24.2 ± 2.1 | 5.7% | |
| 50 | 22.5 ± 2.7 | 13.0% |
Experimental Workflow
A generalized workflow for measuring cAMP levels after CCG-258208 treatment is applicable to all three assay types. Key steps include cell culture and seeding, compound treatment, optional cell stimulation, cell lysis, detection according to the specific assay principle, and data analysis.
References
Application Notes and Protocols for Assessing CCG-258208 Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-258208 hydrochloride is a small molecule inhibitor targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and fibrosis. Dysregulation of the Rho/MRTF/SRF axis has been implicated in the pathogenesis of numerous diseases, such as cancer metastasis and various fibrotic conditions.
CCG-258208 is an analog of the well-characterized inhibitors CCG-1423, CCG-203971, and CCG-257081. These compounds have been shown to disrupt the transcriptional activity of the MRTF/SRF complex, thereby inhibiting the expression of downstream target genes. Recent studies have identified the nuclear protein Pirin as a direct molecular target for this class of inhibitors. By binding to Pirin, these compounds are thought to interfere with the nuclear function of MRTF-A, preventing it from co-activating SRF-mediated transcription.
These application notes provide a comprehensive overview of various cell-based assays to assess the efficacy of CCG-258208 hydrochloride. Detailed protocols for key experiments are provided, along with representative quantitative data from studies on its close analogs, which can be used as a benchmark for evaluating CCG-258208.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho family of small GTPases, particularly RhoA, acts as a molecular switch in response to extracellular stimuli like growth factors and mechanical stress. Activation of RhoA triggers the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool upon actin polymerization leads to the release of MRTF-A. Freed MRTF-A then translocates to the nucleus, where it forms a complex with SRF. This MRTF-A/SRF complex binds to Serum Response Elements (SREs) in the promoter regions of target genes, activating their transcription. These target genes include those encoding for pro-fibrotic and cytoskeletal proteins such as α-smooth muscle actin (ACTA2) and collagen (COL1A1). CCG-258208 and its analogs inhibit this pathway, leading to the downregulation of these target genes.[1]
Data Presentation
Disclaimer: The following quantitative data is derived from published literature on close analogs of CCG-258208 (e.g., CCG-1423, CCG-203971, CCG-257081) and should be considered representative for this class of inhibitors. Efficacy of CCG-258208 hydrochloride should be experimentally determined.
Table 1: In Vitro Efficacy of CCG-258208 Analogs in Various Cell-Based Assays
| Assay | Compound | Cell Line | IC50 Value | Reference |
| SRE-Luciferase Reporter | CCG-203971 | HEK293T | 6.4 µM | [2][3] |
| Cell Proliferation (MTT) | CCG-1423 | LNCaP | 13.4 ± 2.5 μM | [4] |
| Cell Proliferation (MTT) | CCG-257081 | LNCaP | 7.2 ± 1.1 µM | [4] |
| Cell Migration (Transwell) | CCG-203971 | PC-3 | 4.2 µM | [3] |
| Collagen Contraction | CCG-203971 | Human Conjunctival Fibroblasts | ~25 µM | [5] |
Table 2: Effect of CCG-258208 Analogs on SRF Target Gene Expression and MRTF-A Localization
| Assay | Compound | Cell Line/System | Effect | Reference |
| qPCR (ACTA2 mRNA) | CCG-257081 | Human Lung Fibroblasts | IC50 = 4 µM | [6] |
| qPCR (CTGF mRNA) | CCG-257081 | Human Lung Fibroblasts | IC50 = 15 µM | [6] |
| MRTF-A Nuclear Translocation | CCG-1423 | NIH3T3 | Marked reduction (17.5 ± 1.6% of cells with nuclear accumulation) | [1][7] |
Experimental Protocols
General Workflow for Cell-Based Assays
Protocol 1: Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete culture medium
-
CCG-258208 hydrochloride stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of CCG-258208 in culture medium.
-
Remove the medium from the wells and add 100 µL of the CCG-258208 dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the CCG-258208 concentration to determine the IC50 value.
Protocol 2: Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, measures the chemotactic ability of cells to migrate through a porous membrane.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
CCG-258208 hydrochloride
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Remove the rehydration medium from the inserts and add 100 µL of the cell suspension to the upper chamber.
-
Add different concentrations of CCG-258208 or vehicle control to both the upper and lower chambers.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with fixation solution for 15 minutes.
-
Stain the cells with crystal violet solution for 10-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the results as a percentage of migration relative to the vehicle-treated control.
Protocol 3: Cell Invasion Assay (Transwell with Matrigel)
This is a modification of the Transwell migration assay to assess the ability of cells to invade through an extracellular matrix barrier.
Materials:
-
Same as for the Transwell migration assay
-
Matrigel (or other basement membrane extract)
Procedure:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Coat the upper surface of the Transwell insert membrane with a thin layer of the diluted Matrigel solution (e.g., 50 µL).
-
Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.
-
Proceed with steps 2-11 of the Transwell migration assay protocol.
Data Analysis:
-
Similar to the migration assay, quantify the number of invaded cells.
-
Calculate the percentage of invasion relative to the control.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells in the supernatant for adherent cultures) after treatment with CCG-258208.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 5: SRE-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the MRTF/SRF complex.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
SRE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
CCG-258208 hydrochloride
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, serum-starve the cells for 18-24 hours to reduce basal SRF activity.
-
Pre-treat the cells with various concentrations of CCG-258208 or vehicle control for 1 hour.
-
Stimulate the cells with a Rho/MRTF/SRF pathway activator (e.g., 20% FBS) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the normalized luciferase activity as a percentage of the stimulated, vehicle-treated control.
-
Plot the percentage of activity against the logarithm of the CCG-258208 concentration to determine the IC50 value.
References
- 1. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CCG258208 hydrochloride solubility in DMSO and aqueous solutions
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCG258208 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound has been described through two primary mechanisms of action. Some sources identify it as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) with an IC50 of 30 nM.[1][2] This inhibition is reported to be highly selective over other kinases like GRK5 and GRK1.[1][2] In the context of heart failure, upregulated GRK2 desensitizes β-adrenergic receptors, and inhibition by CCG258208 is suggested to restore their function.[1]
Conversely, other literature describes the "CCG" series of compounds, including CCG-258208, as inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[3][4] This pathway is a key driver of fibrosis.[3][4] These compounds are thought to disrupt the nuclear function of MRTF-A, preventing the transcription of pro-fibrotic genes.[3] It is crucial for researchers to consider the experimental context when interpreting results.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a hydrophobic compound with low aqueous solubility.[4] For experimental purposes, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions. For in vivo studies, these DMSO stock solutions are typically diluted into aqueous-based vehicles.
Q3: I am observing precipitation when preparing my solutions. What should I do?
A3: If you observe precipitation or phase separation during the preparation of this compound solutions, gentle warming and/or sonication can be used to aid dissolution.[1][2] It is also recommended to prepare fresh solutions for experiments and use them on the same day for optimal results.[1] When preparing in vivo formulations, it is crucial to add the solvents in the specified order to ensure complete dissolution.[1]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for one month.[2]
Solubility Data
The following tables summarize the solubility of this compound in DMSO and various aqueous-based vehicles commonly used for in vivo experiments.
Table 1: Solubility in Stock Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 250 | 511.31 | Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO for best results.[2][5] |
| Water | 50 | 102.26 | Ultrasonic assistance is required.[2][5][6] |
Table 2: Solubility in In Vivo Formulations
| Vehicle Composition | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 4.25 | Clear solution.[1][2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.25 | Clear solution.[1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 4.25 | Clear solution.[1][2] |
| 10% DMSO / 40% PEG300 / 50% Saline | Not specified | Not specified | Suitable for intraperitoneal (IP) injection.[4] |
| 0.5% (w/v) Methylcellulose in sterile water | Not specified | Not specified | Suitable for oral gavage.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).[1]
-
Vortex or sonicate at room temperature until the powder is completely dissolved, resulting in a clear solution.[1]
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1]
-
Store the stock solutions at -20°C or -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
Objective: To prepare a dosing solution suitable for various routes of administration, including intraperitoneal (i.p.) and intravenous (i.v.) injections.[1]
Materials:
-
This compound in DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline, sterile
Procedure (for 1 mL of dosing solution):
-
To a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 and mix until uniform.[2]
-
Add 450 µL of saline to bring the final volume to 1 mL.[2]
-
Ensure the final solution is clear before administration.
Visualized Workflows and Pathways
Caption: GRK2 signaling pathway and the inhibitory action of CCG258208.
Caption: Rho/MRTF/SRF pathway and the inhibitory action of CCG258208.
Caption: General experimental workflow for in vivo studies with CCG258208.
References
improving CCG258208 hydrochloride solubility for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo use of CCG258208 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a crucial regulator of gene transcription involved in processes such as cell motility, adhesion, and the differentiation of fibroblasts into myofibroblasts, which is a key event in fibrosis.[1] The CCG series of compounds, including CCG258208, function by disrupting the nuclear function of MRTF-A, which in turn prevents the transcription of SRF-dependent pro-fibrotic genes.[1] Recent studies have identified the nuclear protein Pirin as a direct binding partner for this class of inhibitors.[1][3] The interaction with Pirin is thought to interfere with the assembly or function of the MRTF-A/SRF transcriptional complex.[1]
Q2: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended solvents and formulations?
A2: this compound is a hydrophobic compound with low aqueous solubility.[2] Therefore, specialized vehicle formulations are required for in vivo administration. The choice of vehicle will depend on the route of administration. For intraperitoneal (IP) injection, a common vehicle is a co-solvent mixture. For oral gavage, a suspension in methylcellulose (B11928114) is often used.[2] It is critical to ensure the compound is fully dissolved or homogenously suspended before administration. Sonication may be necessary to aid dissolution.[2][4]
Q3: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs for in vivo studies. These include:
-
pH modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[5][6]
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[5] Common co-solvents include DMSO and PEG300.[2][7]
-
Surfactants: Surfactants can be used to form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[5] Tween 80 is a commonly used surfactant in in vivo formulations.[7]
-
Particle size reduction: Decreasing the particle size of a solid drug through methods like micronization or nanomilling increases the surface area, which can enhance the dissolution rate.[5][8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of a drug.[5][9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[4][9]
Troubleshooting Guide: Formulation and Administration
This guide provides specific advice on overcoming common issues encountered when preparing and administering this compound for in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation of this compound upon addition to aqueous solutions. | The compound is crashing out of the initial solvent (e.g., DMSO) when diluted with an aqueous vehicle like saline or PBS. | 1. Prepare a co-solvent vehicle: Instead of diluting a high-concentration DMSO stock directly into an aqueous buffer, use a pre-mixed co-solvent system. A recommended formulation for intraperitoneal injection is a mixture of DMSO, PEG300, and saline.[2] 2. Sequential mixing: When preparing co-solvent formulations, add the solvents sequentially and ensure the compound is fully dissolved in each step before adding the next solvent.[7][10] 3. Use of surfactants: Incorporating a surfactant like Tween-80 can help to stabilize the formulation and prevent precipitation.[7] 4. Sonication: Use a bath sonicator to aid in the dissolution of the compound in the final vehicle.[2][4] 5. Prepare fresh: It is highly recommended to prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.[1] |
| Inconsistent results or lack of efficacy in in vivo studies. | Poor bioavailability due to suboptimal formulation or administration technique. | 1. Ensure complete dissolution/suspension: Visually inspect the formulation to ensure there are no visible particles (for solutions) or that the suspension is homogenous (for oral gavage). Vortex the suspension thoroughly before each administration.[8] 2. Optimize the route of administration: For compounds with poor oral bioavailability, intraperitoneal injection may provide more consistent systemic exposure.[1] 3. Fasting: For oral gavage studies, a short fasting period before dosing can help to reduce variability in absorption.[1] 4. Proper gavage technique: Ensure correct oral gavage technique to avoid accidental administration into the lungs, which can lead to adverse events and incorrect dosing.[9] |
| Toxicity or adverse events observed in animals. | The vehicle itself may be causing toxicity, especially with chronic administration. | 1. Minimize DMSO concentration: While DMSO is an excellent solvent, it can be toxic at higher concentrations. Aim to keep the final DMSO concentration in the formulation as low as possible, ideally below 10% for injections.[11][12] 2. Vehicle control group: Always include a vehicle-only control group in your experiment to differentiate between compound-related and vehicle-related effects.[11] 3. Monitor animal health: Closely monitor the animals for any signs of distress or adverse reactions following administration.[2] |
Quantitative Data: Solubility of CCG-Analogues and Formulation Components
Due to the limited publicly available data for this compound, the following table includes solubility information for a closely related hydrochloride salt compound, GRKs-IN-1 hydrochloride, and recommended formulation components. This information can serve as a valuable starting point for developing a suitable formulation for this compound.
| Compound/Vehicle Component | Solvent/Vehicle | Solubility | Notes |
| GRKs-IN-1 hydrochloride | H₂O | 50 mg/mL | Sonication is recommended.[4][13] |
| GRKs-IN-1 hydrochloride | DMSO | 250 mg/mL | Sonication is recommended.[4][13] |
| GRKs-IN-1 hydrochloride | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 3.3 mg/mL | Sonication is recommended.[4][13] |
| GSK805 (example compound) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is based on formulations used for similar poorly soluble hydrochloride salts and is a recommended starting point.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate the required amounts: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose. It is advisable to prepare a slight overage (e.g., 10-20%).
-
Prepare the vehicle mixture: In a sterile tube, prepare the vehicle by sequentially adding the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound: a. Weigh the required amount of this compound and place it in a sterile vial. b. Add the 10% volume of DMSO to the vial. Vortex thoroughly to dissolve the compound. c. Add the 40% volume of PEG300 to the DMSO solution. Vortex until the solution is clear. d. Add the 5% volume of Tween-80 and vortex to mix. e. Finally, add the 45% volume of sterile saline and vortex thoroughly to obtain a homogenous solution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Administration: Use the freshly prepared solution for intraperitoneal injection.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension using methylcellulose, a standard vehicle for oral administration of insoluble compounds.
Materials:
-
This compound
-
Methylcellulose (e.g., 400 cP)
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Vortex mixer
Procedure:
-
Prepare the 0.5% methylcellulose vehicle: a. Heat approximately one-third of the final required volume of sterile water to 60-70°C. b. In a beaker with a magnetic stir bar, slowly add the methylcellulose powder (0.5g for every 100mL of final volume) to the hot water while stirring to create a suspension. c. Remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water or ice. d. Continue to stir the solution in a cold bath until it becomes clear and viscous. This may take some time.[5]
-
Prepare the this compound suspension: a. Weigh the required amount of this compound powder. b. Place the powder in a mortar and grind it to a fine consistency. c. Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This wetting step is crucial to prevent clumping.[8] d. Gradually add the remaining methylcellulose vehicle to the paste while continuously stirring or vortexing to ensure the drug is evenly suspended.
-
Administration: Before each administration, vortex the suspension thoroughly to ensure a homogenous dose is drawn into the gavage syringe.
Visualizations
Caption: Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG258208.
Caption: Workflow for preparing this compound for IP injection.
Caption: Workflow for preparing this compound for oral gavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetechindia.com [lifetechindia.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
potential off-target effects of CCG258208 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CCG-258208 hydrochloride. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of CCG-258208 hydrochloride?
A1: Published data strongly indicate that CCG-258208 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3][4][5] It is also referred to as GRK2-IN-1.[1][2] The compound exhibits a high affinity for GRK2 with a reported half-maximal inhibitory concentration (IC50) of 30 nM.[1][2][3][4]
Q2: Is CCG-258208 hydrochloride also an inhibitor of the Rho/MRTF/SRF signaling pathway?
A2: There is some ambiguity in publicly available information. While CCG-258208 is part of a broader "CCG" series of compounds that includes inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway (e.g., CCG-1423, CCG-203971), specific data characterizing CCG-258208 as a direct inhibitor of this pathway is limited.[6] Some sources suggest that the association of CCG-258208 with Rho/MRTF/SRF inhibition might be based on its structural similarity to other compounds in the series or a possible nomenclature confusion with a related compound, CCG-257081.[7] Therefore, users should primarily consider CCG-258208 as a GRK2 inhibitor.
Q3: What are the known off-target effects of CCG-258208 hydrochloride?
A3: Based on its primary activity as a GRK2 inhibitor, potential off-target effects would be related to the inhibition of other kinases. However, CCG-258208 has demonstrated high selectivity for GRK2. For instance, it is over 230-fold more selective for GRK2 than for GRK5 and over 2500-fold more selective than for GRK1, PKA, and ROCK1.[1][2]
Given the potential association with the broader "CCG" series of Rho/MRTF/SRF inhibitors, researchers should be aware of off-target effects reported for related compounds like CCG-1423. These include:
-
General Cytotoxicity: Can occur at higher concentrations.[8]
-
Mitochondrial Function: May affect mitochondrial bioenergetics.[9]
It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay to minimize potential off-target effects.
Q4: I am observing unexpected cellular effects. How can I troubleshoot this?
A4: Please refer to our troubleshooting guide below for a systematic approach to identifying the source of unexpected results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cell Toxicity | 1. Compound concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Off-target effects on cell viability. | 1. Perform a dose-response curve to determine the IC50 for your cell line and use the lowest effective concentration.2. Ensure the final solvent concentration is below the tolerance level of your cells (typically <0.1% for DMSO).3. Consider the potential for off-target effects on mitochondrial function, as seen with related compounds. Evaluate mitochondrial health (e.g., using a Seahorse assay or measuring ATP levels). |
| Inconsistent Results | 1. Variability in experimental conditions.2. Degradation of the compound. | 1. Standardize cell passage number, seeding density, and treatment duration.2. Prepare fresh stock solutions and store them appropriately as recommended by the supplier. |
| Effect does not correlate with GRK2 inhibition | 1. Off-target effect.2. The observed phenotype is not mediated by GRK2 in your system.3. Potential activity on the Rho/MRTF/SRF pathway. | 1. Review the selectivity data and consider if any of the less-inhibited kinases could be involved.2. Use a complementary approach to validate the role of GRK2 (e.g., siRNA/shRNA knockdown).3. Assess markers of Rho/MRTF/SRF pathway activity (e.g., SRF-reporter assay, expression of target genes like ACTA2). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CCG-258208 Hydrochloride
| Target | IC50 | Selectivity vs. GRK2 | Reference |
| GRK2 | 30 nM | - | [1][2][3][4] |
| GRK5 | 7.09 µM | >230-fold | [1][2] |
| GRK1 | 87.3 µM | >2500-fold | [1][2] |
| PKA | >833 µM | >27,700-fold | [8] |
| ROCK1 | >833 µM | >27,700-fold | [8] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (for GRK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CCG-258208 against GRK2.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified GRK2 enzyme, a suitable fluorescently labeled peptide substrate, and ATP in a kinase assay buffer.
-
Compound Dilution: Create a serial dilution of CCG-258208 hydrochloride in the appropriate solvent (e.g., DMSO).
-
Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This is often done using a fluorescence-based method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Serum Response Element (SRE) Luciferase Reporter Assay (to test for off-target Rho/MRTF/SRF pathway inhibition)
Objective: To assess whether CCG-258208 affects the transcriptional activity of the MRTF/SRF complex.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., NIH 3T3) with a reporter plasmid containing the firefly luciferase gene under the control of an SRE promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Cell Treatment: After transfection, treat the cells with varying concentrations of CCG-258208 hydrochloride or a known Rho/MRTF/SRF inhibitor (e.g., CCG-1423) as a positive control. Stimulate the pathway with an agonist like LPA or serum.
-
Cell Lysis: Lyse the cells after the treatment period.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity indicates inhibition of the Rho/MRTF/SRF pathway.
Visualizations
Signaling Pathways
Caption: GRK2 signaling pathway and the inhibitory action of CCG-258208.
Caption: The Rho/MRTF/SRF signaling pathway, a potential off-target pathway for the "CCG" series of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCG258208 hydrochloride - Immunomart [immunomart.com]
- 4. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CCG258208 Hydrochloride Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of CCG258208 hydrochloride in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent and selective GRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A typical starting range for this compound is between 0.1 µM and 10 µM.[1] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is strongly recommended to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your desired biological effect.[1] In some applications, concentrations up to 100 µM have been used.[2]
Q2: How should I dissolve and store this compound?
For cell culture applications, it is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][3] A common stock concentration is 10 mM.[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1][3] Store these stock solutions at -20°C or -80°C for long-term stability.[1][4] When preparing working concentrations, dilute the DMSO stock solution into your cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low, typically below 0.1%, to prevent solvent-induced cytotoxicity.[1]
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), with an IC50 of 30 nM.[4][5][6][7] In conditions like heart failure, GRK2 is often upregulated, leading to the desensitization of β-adrenergic receptors (β-ARs) in cardiomyocytes.[8] By inhibiting GRK2, CCG258208 prevents the phosphorylation of these receptors, restoring their sensitivity to agonists.[8] This leads to increased intracellular cyclic AMP (cAMP) levels, activation of protein kinase A (PKA), and ultimately enhances cellular responses such as cardiomyocyte contractility.[8]
Q4: How selective is this compound?
This compound exhibits high selectivity for GRK2 over other kinases. It is approximately 230-fold more selective for GRK2 than for GRK5 and over 2500-fold more selective than for GRK1, PKA, and ROCK1.[4][5][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of CCG258208 | Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).[1] |
| Incubation time is too short. | Conduct a time-course experiment to determine the optimal treatment duration.[1] | |
| The compound has degraded. | Use a fresh aliquot of the stock solution and ensure proper storage conditions.[1] | |
| The cell line is not sensitive to the inhibitor. | Verify the expression of GRK2 in your cell line. Consider using a positive control cell line known to be sensitive to GRK2 inhibition.[1] | |
| High cell death or cytotoxicity observed | The concentration of CCG258208 is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the maximum non-toxic concentration for your specific cell line and incubation time. |
| The final DMSO concentration is too high. | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%.[1] | |
| Inconsistent or variable results | Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in DMSO before further dilution in culture medium. Gentle warming or sonication can aid dissolution.[4] |
| Cell confluency and health vary between experiments. | Standardize cell seeding density and ensure cells are in the exponential growth phase at the time of treatment. | |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid degradation.[1][3] |
Data Summary
Table 1: Inhibitory Potency and Selectivity of CCG258208
| Kinase | IC50 | Selectivity (Fold vs. GRK2) |
| GRK2 | 30 nM[9] | 1 |
| GRK5 | 7.09 µM[9] | ~236[9] |
| GRK1 | 87.3 µM[9] | >2500[4] |
| PKA | >833 µM[9] | >2500[4] |
| ROCK1 | >833 µM[9] | >2500[4] |
IC50 values represent the concentration of the inhibitor required to reduce enzymatic activity by 50%. Data compiled from multiple sources.
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Cell Line/Application | Recommended Concentration Range | Reference |
| Mouse Cardiomyocytes (Contractility) | 0 - 1 µM | [4][5][10] |
| HEK293 (Receptor Internalization) | 20 µM (Pre-treatment) | [2] |
| U2OS (Receptor Internalization) | 20 µM (Pre-treatment) | [2] |
| General Cell Culture (Starting Range) | 0.1 - 10 µM | [1] |
| Cytotoxicity Testing | 0.1 - 100 µM | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of CCG258208
This protocol outlines a general method for determining the optimal working concentration of CCG258208 for a specific cell line and functional assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of CCG258208 in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest CCG258208 concentration).[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CCG258208.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).[1]
-
Functional Assay: Perform your assay of interest to measure the biological effect of the inhibitor (e.g., a downstream signaling event, gene expression, or a phenotypic change).
-
Data Analysis: Plot the results as a dose-response curve and determine the EC50 value.
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxicity of CCG258208 and determine the non-toxic concentration range for your experiments.
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for the same duration as your functional assay.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: GRK2-mediated GPCR desensitization and its inhibition by CCG258208.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. CCG258208 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
avoiding precipitation of CCG258208 hydrochloride in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and use of CCG258208 hydrochloride, with a focus on preventing and resolving precipitation issues in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For a high-concentration stock solution, it is recommended to use 100% DMSO.[1] this compound is soluble in DMSO up to 250 mg/mL.[2][3][4][5] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[2][5]
Q2: Can I dissolve this compound in water or buffer?
A2: Yes, this compound is soluble in water up to 50 mg/mL; however, this requires ultrasonication to achieve complete dissolution.[2][3][4][5] For aqueous-based buffers like PBS, sonication is also necessary.[1] The hydrochloride salt form generally has enhanced water solubility and stability compared to the free base form.[6][7]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored in tightly sealed vials away from moisture. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[2][5]
Q4: What is the stability of the compound in powder form?
A4: In its solid, powdered form, this compound should be stored at 4°C, sealed, and protected from moisture.[2][4] Another source suggests storage at -20°C for up to 3 years.[3]
Troubleshooting Guide: Preventing and Resolving Precipitation
Issue 1: Precipitation occurs immediately upon adding the solvent to the powder.
-
Possible Cause: Insufficient solvent volume for the amount of compound or incomplete initial mixing.
-
Solution:
Issue 2: The compound dissolves initially but precipitates out after some time or upon cooling.
-
Possible Cause: The solution is supersaturated, or the temperature has dropped below the point of solubility for that specific concentration.
-
Solution:
Issue 3: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer for my experiment.
-
Possible Cause: The final concentration of DMSO in the aqueous solution is too low to maintain the solubility of this compound at the desired concentration. This is a common issue when diluting a concentrated DMSO stock into a buffer.
-
Solution:
-
Increase the final DMSO concentration: If your experimental system allows, increase the percentage of DMSO in the final working solution.
-
Use a co-solvent system: For in vivo preparations, specific formulations using co-solvents like PEG300 and Tween-80 are recommended to maintain solubility in aqueous environments (see Protocol 2).[1][2][3]
-
Utilize solubility enhancers: Formulations including sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly enhance the aqueous solubility of the compound (see Protocol 3).[1][2]
-
Prepare a lower concentration stock: Start with a less concentrated DMSO stock solution before diluting into your aqueous buffer.
-
Issue 4: My in vivo formulation appears cloudy or has visible precipitate.
-
Possible Cause: The solvents were not added in the correct order, or mixing was insufficient. The specified order of solvent addition is critical for preventing precipitation.[1]
-
Solution:
-
Strictly follow the order of solvent addition as detailed in the experimental protocols below.
-
Vortex the solution extensively after the addition of each component.
-
If cloudiness persists, gentle warming and sonication may be carefully applied.[1][2] However, for in vivo use, ensure the formulation is a clear solution before administration.[1][2]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle System | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| 100% DMSO | 250 | 511.31 | Requires ultrasonication.[2][3][4][5] Use newly opened DMSO.[2][5] |
| 100% Water | 50 | 102.26 | Requires ultrasonication.[2][3][4][5] |
| Phosphate-Buffered Saline (PBS) | 50 | 102.26 | Requires ultrasonication.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 4.25 | Clear solution.[1][2] One source suggests 3.3 mg/mL is achievable with sonication.[3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.25 | Clear solution.[1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 4.25 | Clear solution.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
This protocol describes the preparation of a 50 mg/mL stock solution in DMSO.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of new, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 200 µL of DMSO).
-
Vortex the vial thoroughly.
-
Place the vial in an ultrasonic bath until the solution is clear and all solid has dissolved.
-
Store the stock solution as recommended (-80°C for long-term, -20°C for short-term).[2][5]
Protocol 2: Preparation of an In Vivo Formulation with Co-solvents
This protocol details the preparation of 1 mL of a dosing solution suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.[1]
-
Final Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
To a sterile tube, add 100 µL of your this compound DMSO stock solution (e.g., 20.8 mg/mL).
-
Add 400 µL of PEG300. Vortex until the solution is clear.
-
Add 50 µL of Tween-80. Vortex until the solution is clear.
-
Add 450 µL of sterile saline. Vortex thoroughly to ensure a final clear solution.
Protocol 3: Preparation of an In Vivo Formulation with a Cyclodextrin Vehicle
This protocol details the preparation of 1 mL of a dosing solution using SBE-β-CD to enhance solubility.[1]
-
Final Formulation: 10% DMSO, 90% (20% w/v SBE-β-CD in Saline)
-
To a sterile tube, add 100 µL of your this compound DMSO stock solution (e.g., 20.8 mg/mL).
-
Add 900 µL of a pre-prepared sterile 20% (w/v) SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Visualizations
Caption: Signaling pathway of GRK2 inhibition by CCG258208.
Caption: General experimental workflow for in vivo studies.
References
Technical Support Center: CCG258208 Hydrochloride and Kinase Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CCG258208 hydrochloride in kinase assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and clarify the inhibitor's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit ROCK1, but I am not observing any significant reduction in kinase activity. Is there an issue with my experimental setup?
This is a common point of confusion. This compound is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), not ROCK1.[1][2][3][4] Published data shows that CCG258208 has an IC50 value of 30 nM for GRK2, while its IC50 for ROCK1 is greater than 10,000 nM.[5][6] This indicates a very high degree of selectivity for GRK2 and minimal to no direct inhibitory activity against ROCK1 at typical experimental concentrations. Therefore, the lack of ROCK1 inhibition is the expected result.
Q2: Why was this compound developed, and what is its primary target?
This compound was developed from a paroxetine (B1678475) scaffold through a structure-based drug design approach to create a potent and selective inhibitor of GRK2.[6] Upregulation of GRK2 is implicated in heart failure, where it desensitizes β-adrenergic receptors, leading to reduced cardiac function.[5][7] By selectively inhibiting GRK2, CCG258208 aims to restore β-adrenergic receptor sensitivity and improve cardiomyocyte contractility.[5][6]
Q3: What does the selectivity profile of this compound look like for other kinases?
This compound is highly selective for GRK2. It shows significantly less potency against other kinases, including other members of the GRK family and protein kinase A (PKA).[1][2][3][4] A kinome scan assessing its activity against 104 human kinases confirmed its high selectivity.[8][9] For instance, at a concentration of 1 µM, CCG258208 inhibits GRK2 activity to 0.7% of control, while ROCK1 activity remains at 50% of control.[9]
Q4: Can I use this compound as a negative control in my ROCK1 experiments?
Given its minimal activity against ROCK1, this compound could potentially be used as a negative control to demonstrate that the observed effects in your experiment are not due to off-target inhibition of GRK2. However, it is crucial to first validate this in your specific assay system.
Q5: How should I prepare and handle this compound?
For dissolution, this compound can be prepared in solvents like DMSO and water.[10] It is recommended to prepare fresh solutions for use. For storage, stock solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, GRK2, and other key kinases, demonstrating its high selectivity.
| Kinase Target | IC50 (nM) | Percent of Control Activity (@ 1µM) | Reference |
| GRK2 | 30 | 0.7% | [1][5][6] |
| ROCK1 | >10,000 | 50% | [5][9] |
| GRK5 | 7,090 | - | [1][5] |
| GRK1 | 87,300 | - | [1][5] |
| PKA | >10,000 | - | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of GRK2 (the target of CCG258208) and ROCK1.
Caption: GRK2 pathway showing inhibition by CCG258208.
Caption: General ROCK1 signaling pathway leading to contraction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No inhibition of ROCK1 activity with this compound. | Incorrect assumption about the inhibitor's target. | This is the expected outcome. CCG258208 is a selective GRK2 inhibitor with minimal to no effect on ROCK1.[5][9] |
| High background signal in kinase assay. | Compound interference with the assay detection system. | Run a "no enzyme" control with CCG258208 to see if it affects the assay signal directly.[11] |
| Inconsistent results between experiments. | Issues with compound solubility or stability. | Ensure complete dissolution of this compound. Prepare fresh dilutions from a frozen stock for each experiment.[1] |
| Observed cellular effect does not match expected ROCK1 inhibition phenotype. | The effect is likely due to GRK2 inhibition, not ROCK1. | Correlate the observed phenotype with the known functions of GRK2, such as regulation of GPCR signaling.[5] |
Experimental Protocols
General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™ for ROCK1)
This protocol provides a general framework for measuring kinase activity and can be adapted to test the effect of an inhibitor.
Objective: To measure the kinase activity of ROCK1 in the presence of a test compound.
Materials:
-
Recombinant human ROCK1 enzyme[12]
-
Kinase substrate (e.g., S6K1tide peptide for ROCK1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[13]
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)[12][13]
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Workflow:
Caption: Workflow for an in vitro kinase assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final concentration of DMSO should be kept constant across all wells (e.g., <1%).
-
Reaction Setup: To the wells of a microplate, add the test inhibitor or vehicle control.
-
Add Kinase: Add the diluted ROCK1 enzyme to each well.
-
Initiate Kinase Reaction: Add the substrate and ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[13]
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]
-
Generate Signal: Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.[13]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity will be proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value if a dose-response is observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCG258208 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
limited brain penetration of CCG258208 hydrochloride to avoid serotonin effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CCG-258208 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the limited brain penetration of CCG-258208 hydrochloride and the avoidance of potential off-target serotonin (B10506) effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does CCG-258208 hydrochloride exhibit limited brain penetration?
A1: The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that restricts the passage of substances from the bloodstream into the central nervous system (CNS). The limited brain penetration of CCG-258208 hydrochloride is likely due to a combination of its physicochemical properties and potential interactions with efflux transporters at the BBB. Factors such as high molecular weight, low lipophilicity, and a significant number of hydrogen bond donors can impede passive diffusion across the BBB. Furthermore, CCG-258208 hydrochloride may be a substrate for active efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the brain.[1][2]
Q2: What are the key parameters for assessing the BBB penetration of CCG-258208 hydrochloride?
A2: Several key parameters are used to quantify the extent of BBB penetration for a compound like CCG-258208 hydrochloride:
-
Brain-to-Plasma Ratio (Kp): This is the ratio of the total concentration of the drug in the brain to that in the plasma at a steady state. It provides a general indication of brain uptake but does not account for protein binding.[1]
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio considers the unbound, or free, drug concentration in both the brain and plasma. Since it is the unbound drug that is generally considered pharmacologically active, Kp,uu is a more accurate predictor of target engagement in the CNS.[3]
-
Permeability-Surface Area Product (PS): This parameter quantifies the rate of drug entry into the brain from the blood.[4]
Q3: What are the potential off-target serotonergic effects of CCG-258208 hydrochloride and why is it important to avoid them?
A3: Off-target effects occur when a drug interacts with targets other than the intended one. If CCG-258208 hydrochloride interacts with serotonin (5-HT) receptors, it could lead to a range of undesirable effects, collectively known as serotonin syndrome.[5][6] Symptoms can range from mild (tremor, diarrhea) to severe (high fever, seizures) and are a result of excess serotonin in the central and peripheral nervous systems.[6][7] Avoiding these effects is crucial for the safety profile of the compound and to ensure that the observed pharmacological effects are due to its intended mechanism of action.
Q4: How can I mitigate potential serotonin syndrome during in-vivo studies?
A4: To mitigate the risk of serotonin syndrome, it is crucial to carefully design your in-vivo experiments. Start with a low dose of CCG-258208 hydrochloride and gradually escalate it while closely monitoring the animals for any signs of serotonergic toxicity (e.g., tremors, rigidity, agitation). Avoid co-administering other drugs that are known to affect serotonin levels. If symptoms of serotonin syndrome are observed, the dosing should be stopped immediately, and supportive care should be provided.[6][8]
Troubleshooting Guides
Issue 1: High variability in in-vitro BBB permeability assays (e.g., PAMPA, Caco-2).
-
Possible Cause 1: Inconsistent membrane integrity.
-
Troubleshooting Step: Ensure the integrity of the artificial membrane or cell monolayer before and after the experiment. For cell-based assays, measure the Transendothelial Electrical Resistance (TEER) to confirm monolayer tightness.[9]
-
-
Possible Cause 2: Compound solubility issues.
-
Troubleshooting Step: Verify the solubility of CCG-258208 hydrochloride in the assay buffer. Precipitated compound can lead to inaccurate permeability measurements. Consider using a co-solvent, but keep the concentration low (e.g., <1% DMSO) to avoid affecting membrane integrity.[9]
-
-
Possible Cause 3: Inaccurate quantification.
-
Troubleshooting Step: Validate your analytical method (e.g., LC-MS/MS) for accuracy and precision in the concentration range of your samples. Ensure proper sample preparation to avoid matrix effects.
-
Issue 2: Low in-vivo brain concentrations of CCG-258208 hydrochloride despite good in-vitro permeability.
-
Possible Cause 1: Active efflux by transporters like P-gp.
-
Troubleshooting Step: Conduct an in-vitro efflux assay using cell lines overexpressing specific transporters (e.g., MDCK-MDR1). An efflux ratio significantly greater than 1 suggests active transport.[10] Consider co-administration with a known P-gp inhibitor in your in-vivo studies to confirm this hypothesis.
-
-
Possible Cause 2: High plasma protein binding.
-
Troubleshooting Step: Determine the fraction of CCG-258208 hydrochloride bound to plasma proteins using techniques like equilibrium dialysis. High plasma protein binding can limit the free fraction of the drug available to cross the BBB.[11]
-
-
Possible Cause 3: Rapid metabolism.
-
Troubleshooting Step: Investigate the metabolic stability of CCG-258208 hydrochloride in liver microsomes or hepatocytes. Rapid metabolism can lead to lower systemic exposure and consequently, lower brain concentrations.
-
Issue 3: Animals exhibiting unexpected behavioral changes (e.g., agitation, tremors) during in-vivo studies.
-
Possible Cause 1: Off-target serotonergic effects.
-
Troubleshooting Step: These behaviors are classic signs of serotonin syndrome.[5] Immediately reduce the dose or discontinue treatment. To confirm serotonergic activity, you can perform in-vitro receptor binding assays with a panel of serotonin receptors.
-
-
Possible Cause 2: General toxicity.
-
Troubleshooting Step: Conduct a preliminary toxicity study to determine the maximum tolerated dose. Monitor for other signs of toxicity, such as weight loss, lethargy, or changes in food and water intake.
-
Quantitative Data Summary
Table 1: In-Vitro Blood-Brain Barrier Permeability of CCG-258208 Hydrochloride
| Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Interpretation |
| PAMPA-BBB | 1.5 | N/A | Low passive permeability |
| Caco-2 (A-B) | 0.8 | 4.2 | Low permeability, likely substrate of active efflux |
| MDCK-MDR1 (A-B) | 0.3 | 8.5 | High efflux by P-glycoprotein |
Table 2: Serotonin Receptor Binding Profile of CCG-258208 Hydrochloride
| Receptor Subtype | Binding Affinity (Ki, nM) | Interpretation |
| 5-HT1A | > 10,000 | Negligible binding |
| 5-HT2A | 850 | Moderate binding, potential for off-target effects at high concentrations |
| 5-HT2B | 1,200 | Low to moderate binding |
| 5-HT4 | 50 | High affinity, potential for significant off-target effects |
Experimental Protocols
1. In-Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To predict the passive diffusion of CCG-258208 hydrochloride across the BBB.
-
Methodology:
-
Coat the filter of a 96-well donor plate with a brain lipid solution.
-
Prepare the donor solution by dissolving CCG-258208 hydrochloride in a suitable buffer (e.g., PBS) to the desired concentration.
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of CCG-258208 hydrochloride in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability (Papp) value.[9]
-
2. Cell-Based Transwell Permeability Assay (Caco-2 or MDCK-MDR1)
-
Objective: To assess both passive permeability and active transport of CCG-258208 hydrochloride.
-
Methodology:
-
Seed Caco-2 or MDCK-MDR1 cells on Transwell® inserts and culture until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring the TEER.
-
For apical to basolateral (A to B) permeability, add CCG-258208 hydrochloride to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral to apical (B to A) permeability, add the compound to the basolateral side and collect from the apical side.
-
Analyze the concentration of CCG-258208 hydrochloride in the collected samples by LC-MS/MS.
-
Calculate the Papp for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.[9]
-
3. In-Vivo Brain Penetration Study in Rodents
-
Objective: To determine the in-vivo brain-to-plasma concentration ratio (Kp and Kp,uu) of CCG-258208 hydrochloride.
-
Methodology:
-
Administer CCG-258208 hydrochloride to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., intravenous, oral).
-
At predetermined time points, collect blood and brain samples.
-
For brain samples, perfuse the animal with saline to remove residual blood.
-
Homogenize the brain tissue.
-
Determine the concentration of CCG-258208 hydrochloride in plasma and brain homogenate using LC-MS/MS.
-
Measure the fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,b) using equilibrium dialysis.
-
Calculate Kp (Total Brain Concentration / Total Plasma Concentration) and Kp,uu (Unbound Brain Concentration / Unbound Plasma Concentration).[12]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent in-vitro permeability results.
Caption: Potential signaling pathway for off-target serotonergic effects.
Caption: Experimental workflow for assessing BBB penetration.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serotonin syndrome: How to avoid, identify, & treat dangerous drug interactions | MDedge [ma1.mdedge.com]
- 6. ccjm.org [ccjm.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Serotonin syndrome - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 9. benchchem.com [benchchem.com]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
troubleshooting inconsistent results with CCG258208 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CCG258208 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] GRK2 is an enzyme that phosphorylates activated G protein-coupled receptors (GPCRs), leading to their desensitization and a reduction in the cellular response to stimuli.[3][4] In pathological conditions like heart failure, GRK2 is often upregulated, which impairs cardiac contractility.[1][3] By inhibiting GRK2, CCG258208 prevents this desensitization, leading to enhanced GPCR signaling.[1][3]
Q2: Is CCG258208 related to other "CCG" compounds that inhibit the Rho/MRTF/SRF pathway?
A2: While sharing the "CCG" designation, which originates from the same chemical optimization program, CCG258208's primary and highly selective target is GRK2. Other well-characterized "CCG" compounds, such as CCG-1423, CCG-203971, and CCG-257081, are known to inhibit the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[5] It is crucial to distinguish between these compounds based on their specific targets for accurate experimental design and interpretation. Publicly available information detailing the specific discovery and development of CCG258208 is limited, but its pharmacological profile as a GRK2 inhibitor is distinct from the Rho/MRTF/SRF inhibitors.[5]
Q3: What are the known off-target effects of CCG258208?
A3: CCG258208 demonstrates high selectivity for GRK2. Kinome-wide screening has shown minimal off-target activity against a large panel of other kinases.[6] However, as with any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, should be considered. Some inhibitors of the broader "CCG" family have been reported to affect mitochondrial function.[7][8] While the selectivity profile of CCG258208 is excellent, it is good practice to use the lowest effective concentration and include appropriate controls to monitor for potential off-target effects.
Troubleshooting Inconsistent Results
Q4: I am observing high variability in my in vitro cardiomyocyte contractility assays. What are the potential causes and solutions?
A4: High variability in cardiomyocyte contractility assays can stem from several factors. Here is a troubleshooting guide:
-
Inconsistent Cell Health and Plating Density:
-
Problem: Cardiomyocytes are sensitive to culture conditions. Variations in cell viability, confluency, and passage number can lead to inconsistent responses.
-
Solution: Standardize your cell culture protocol. Ensure consistent plating density and allow cells to recover and establish a stable baseline contractility before starting the experiment. Regularly assess cell viability.
-
-
Compound Solubility and Preparation:
-
Problem: Poor solubility or inconsistent preparation of CCG258208 can lead to inaccurate dosing.
-
Solution: Prepare a fresh stock solution of CCG258208 in a suitable solvent like DMSO and then dilute it to the final working concentration in your assay medium.[2] Ensure complete dissolution; gentle warming or sonication can be used if precipitation occurs.[2] Always prepare fresh dilutions for each experiment.
-
-
Assay-Specific Parameters:
-
Problem: Inconsistent pacing frequency, temperature fluctuations, or variations in the concentration of stimulating agents (e.g., isoproterenol) can all contribute to variability.
-
Solution: Maintain strict control over all assay parameters. Use a field stimulator for consistent pacing, ensure the perfusion chamber is at a stable physiological temperature, and use a calibrated pipette for the addition of all reagents.
-
Q5: My in vivo results with CCG258208 are not reproducible. What should I check?
A5: Reproducibility in in vivo studies can be challenging. Consider the following:
-
Drug Formulation and Administration:
-
Problem: Improper formulation can lead to poor bioavailability and inconsistent exposure.
-
Solution: Refer to established protocols for preparing CCG258208 for in vivo use.[2] The choice of vehicle is critical and can depend on the route of administration.[2] For continuous delivery, consider using mini-osmotic pumps to ensure stable plasma concentrations.
-
-
Animal Model and Disease Induction:
-
Problem: Variability in the animal model, such as age, weight, and genetic background, can influence outcomes. The severity of the induced disease (e.g., myocardial infarction) can also vary between animals.
-
Solution: Use age- and weight-matched animals from a reputable supplier. Standardize the surgical procedure for disease induction to minimize variability in the initial injury.
-
-
Timing of Treatment and Endpoint Analysis:
-
Problem: The timing of treatment initiation relative to disease induction and the choice of endpoints can significantly impact the results.
-
Solution: Adhere to a strict timeline for treatment initiation and duration. Use consistent and validated methods for endpoint analysis, such as echocardiography, and ensure the person performing the analysis is blinded to the treatment groups.
-
Data Presentation
Table 1: Kinase Selectivity Profile of CCG258208
This table summarizes the half-maximal inhibitory concentration (IC50) of CCG258208 against its primary target, GRK2, and other related kinases, demonstrating its high selectivity.
| Kinase | CCG258208 IC50 | Selectivity vs. GRK2 |
| GRK2 | 30 nM[6] | - |
| GRK5 | 7.09 µM[6] | ~236-fold |
| GRK1 | 87.3 µM[6] | ~2910-fold |
| PKA | >100 µM[6] | >3333-fold |
| ROCK1 | >100 µM[6] | >3333-fold |
Table 2: Solubility of this compound
This table provides information on the solubility of this compound in various vehicles commonly used for in vivo experiments.
| Vehicle | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Observations |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 4.25 | Clear solution |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.25 | Clear solution |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 4.25 | Clear solution |
| Phosphate-Buffered Saline (PBS) | 50 | 102.26 | Requires ultrasonication |
Data sourced from BenchChem Application Notes.[2]
Experimental Protocols
Protocol 1: In Vitro Cardiomyocyte Contractility Assay
This protocol assesses the effect of CCG258208 on the contractility of isolated adult cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound
-
Tyrode's solution (containing appropriate Ca2+)
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Ion imaging system or cell contractility measurement system (e.g., IonOptix)
-
Field stimulator
Procedure:
-
Cell Preparation: Isolate adult ventricular cardiomyocytes using established enzymatic digestion protocols. Allow cells to adhere to laminin-coated coverslips.
-
Baseline Recording: Place the coverslip in a perfusion chamber on the microscope stage. Pace the cardiomyocytes at a physiological frequency (e.g., 1-2 Hz) using the field stimulator. Record baseline contractility for a stable period (e.g., 2-3 minutes).[1]
-
CCG258208 Incubation: Introduce CCG258208 at the desired concentration(s) into the perfusion solution and allow for a 10-15 minute incubation period.[1]
-
Post-Treatment Recording: Record contractility in the presence of CCG258208.
-
β-Adrenergic Stimulation: To assess the effect on β-adrenergic response, add a β-agonist like isoproterenol (B85558) to the perfusion solution (containing CCG258208) and record the stimulated contractility.[1]
-
Data Analysis: Analyze parameters such as peak shortening, time to peak, and time to 90% relengthening.
Protocol 2: In Vivo Myocardial Infarction (MI) Model
This protocol evaluates the therapeutic efficacy of CCG258208 in a mouse model of heart failure induced by MI.
Materials:
-
Adult C57BL/6 mice
-
This compound
-
Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Surgical equipment for MI induction (ligation of the left anterior descending coronary artery)
-
Echocardiography equipment
-
Mini-osmotic pumps
Procedure:
-
MI Induction: Induce myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without LAD ligation.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics.
-
Treatment Administration: At a specified time point post-MI (e.g., 1 week), implant a pre-filled mini-osmotic pump subcutaneously to deliver a continuous infusion of CCG258208 or vehicle.
-
Echocardiography: Perform transthoracic echocardiography at baseline (before MI) and at specified time points post-MI and after treatment (e.g., 2 and 4 weeks of treatment) to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological Analysis: At the end of the study, euthanize the animals and harvest the hearts for histological analysis to assess fibrosis and cardiac remodeling.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cytotoxicity of CCG-258208 Hydrochloride in Primary Cells
Disclaimer: There is limited public information available for a compound with the exact name "CCG-258208 hydrochloride." Some sources suggest this may be a typographical error for a related compound, such as CCG-257081, an inhibitor of the Rho/MRTF/SRF pathway. Other documentation refers to CCG-258208 as an inhibitor of G protein-coupled receptor kinase 2 (GRK2) or the PI3K/AKT signaling pathway.[1][2][3] Given this ambiguity, this guide provides general protocols and troubleshooting advice for assessing the cytotoxicity of a novel small molecule inhibitor in primary cells, with specific considerations for the potential mechanisms of action mentioned. Researchers should empirically determine the activity and cytotoxic profile of their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for CCG-258208 hydrochloride in primary cell culture?
A1: The optimal concentration of CCG-258208 hydrochloride is highly dependent on the primary cell type. It is recommended to start with a broad dose-response curve to determine the half-maximal cytotoxic concentration (CC50). A typical starting range for a novel small molecule inhibitor is between 0.1 µM and 100 µM.[2][4]
Q2: How should I dissolve and store CCG-258208 hydrochloride?
A2: For most small molecule inhibitors, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10 mM). It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the primary cells, typically below 0.5%.[2][5]
Q3: What are the expected morphological changes in primary cells treated with a cytotoxic compound like CCG-258208 hydrochloride?
A3: Upon treatment with effective concentrations of a cytotoxic compound, primary cells may exhibit signs of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. In later stages, you may observe the formation of apoptotic bodies.[3]
Q4: How can I differentiate between apoptosis and necrosis when assessing the cytotoxicity of CCG-258208 hydrochloride?
A4: Dual staining with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry is an effective method.[3][6]
-
Early apoptotic cells: Annexin V positive and PI negative.[7]
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.[7]
-
Necrotic cells: Annexin V negative and PI positive.[7]
Q5: My primary cells are showing high levels of cytotoxicity even at low concentrations of the compound. What should I do?
A5: High cytotoxicity at low concentrations can stem from several factors. First, verify the final concentration of your compound and the solvent. Ensure your primary cells are healthy and viable before starting the treatment. Performing a time-course experiment can help determine if shorter exposure times are effective with less toxicity. Additionally, consider optimizing culture conditions, such as serum concentration, as serum proteins can sometimes bind to compounds and alter their effective concentration.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates in cytotoxicity assays. | Inconsistent pipetting. "Edge effect" in 96-well plates.[3] Cell clumping. | Ensure proper mixing of cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile PBS or media.[3][5] Ensure a single-cell suspension before seeding.[3] |
| High background in absorbance/fluorescence-based assays. | Contamination of cell culture with bacteria or yeast. High concentration of certain substances in the cell culture medium.[8] | Visually inspect wells for contamination before adding assay reagents. Test individual medium components and consider using fresh reagents.[5][8] |
| No observable cytotoxic effect. | The concentration of CCG-258208 hydrochloride is too low. The incubation time is too short. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).[2] Increase the incubation time (e.g., 48 or 72 hours). |
| Inconsistent results in cytotoxicity assays. | Primary cell health and passage number. Improper dissolution or precipitation of the compound. | Use healthy, low-passage primary cells.[5] Ensure the compound is fully dissolved in the stock solution and properly diluted in the culture medium.[5] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[9]
Materials:
-
Primary cells
-
96-well tissue culture plates
-
CCG-258208 hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat cells with a serial dilution of CCG-258208 hydrochloride (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Mix to ensure complete solubilization and record absorbance at 570 nm.[10]
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.[11]
Materials:
-
Primary cells in a 96-well plate treated with CCG-258208 hydrochloride
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for positive control)
-
Microplate reader
Procedure:
-
Prepare Controls: Include untreated cells (spontaneous LDH release) and cells treated with lysis solution (maximum LDH release) as controls.
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[12]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[12]
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.[4]
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key effector caspases in the apoptotic pathway.[13]
Materials:
-
Primary cells in a white-walled 96-well plate treated with CCG-258208 hydrochloride
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Plate cells and treat with CCG-258208 hydrochloride as described previously.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.[4]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[4]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[4]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Primary cells treated with CCG-258208 hydrochloride
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analysis: Analyze the cells by flow cytometry within one hour.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
Validation & Comparative
A Head-to-Head Battle for GRK2 Inhibition: CCG258208 Hydrochloride vs. Paroxetine
A detailed comparison for researchers and drug development professionals on the efficacy and selectivity of two prominent G protein-coupled receptor kinase 2 (GRK2) inhibitors.
In the landscape of therapeutic drug discovery, particularly for cardiovascular diseases like heart failure, G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical target.[1][2] Upregulation of GRK2 in pathological states leads to the desensitization of crucial G protein-coupled receptors (GPCRs), such as β-adrenergic receptors (βARs), impairing cellular signaling and contributing to disease progression.[1][3][4] This guide provides an in-depth, data-driven comparison of two key GRK2 inhibitors: paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI) later identified as a direct GRK2 inhibitor, and CCG258208 hydrochloride, a rationally designed, high-potency analog of paroxetine.[4][5][6]
Quantitative Performance: A Tale of Two Inhibitors
Experimental data underscores a significant difference in the potency and selectivity of this compound and paroxetine in GRK2 inhibition. CCG258208, a product of structure-based drug design originating from the paroxetine scaffold, demonstrates substantially enhanced inhibitory capabilities.[4][7]
| Inhibitor | GRK2 IC50 | Selectivity over GRK1 | Selectivity over GRK5 | Reference |
| This compound | 30 nM | >2500-fold | 230-fold | [4][8][9] |
| Paroxetine | ~20 µM | ~16-fold | ~13-fold | [4] |
| IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
The enhanced potency of CCG258208 is not just a figure in a table; it translates to greater efficacy at the cellular level. In mouse cardiomyocytes, CCG258208 has been shown to significantly improve βAR-stimulated contractility at a concentration of just 0.1 µM.[4][8][9] While paroxetine also enhances myocardial contractility, it requires higher concentrations to achieve a similar effect.[4][5] Furthermore, in a swine model of heart failure, CCG258208 demonstrated a more significant improvement in the heart's response to the βAR agonist dobutamine (B195870) when compared to paroxetine, highlighting its superior in vivo efficacy.[10]
A crucial advantage of CCG258208 for cardiovascular research is its pharmacokinetic profile. Unlike paroxetine, which is designed to cross the blood-brain barrier to act as an antidepressant, studies in mice have shown that CCG258208 distributes to the plasma, heart, and liver, but critically, not to the brain.[4] This targeted distribution minimizes the potential for off-target effects in the central nervous system.
The Underpinnings of Inhibition: GRK2 Signaling Pathway
GRK2 plays a central role in the homologous desensitization of GPCRs. The process begins when an agonist binds to a GPCR, causing a conformational change that activates G proteins. This activation recruits GRK2 to the plasma membrane, where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event acts as a docking signal for β-arrestin, which then binds to the receptor, sterically hindering further G protein activation and initiating the process of receptor internalization.[1][4] In conditions like heart failure, elevated GRK2 levels lead to excessive βAR desensitization, contributing to cardiac dysfunction.[3][4] Both paroxetine and CCG258208 function as direct inhibitors by binding to the active site of GRK2, which overlaps with the ATP binding site, thereby preventing the phosphorylation of GPCRs and restoring downstream signaling.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]
- 3. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CCG258208 - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Inhibitor Selectivity of CCG-258208 Hydrochloride and CCG-258747
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor selectivity of two compounds, CCG-258208 hydrochloride and CCG-258747. The information is compiled to assist researchers in making informed decisions for their studies in signaling pathways and drug development. While both compounds have been investigated as kinase inhibitors, this guide will focus on their differential selectivity profiles based on available experimental data.
It is important to note that while some sources identify CCG-258208 as an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway[1][2], other studies characterize it as a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor[3]. This guide will proceed with the analysis of CCG-258208 as a kinase inhibitor, directly comparing it to CCG-258747, for which the primary target is consistently identified as GRK2[3][4][5].
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values for CCG-258208 and CCG-258747 against a panel of G protein-coupled receptor kinases (GRKs) and other related kinases.
| Kinase | CCG-258208 IC50 (nM) | CCG-258747 IC50 (nM) |
| GRK2 | 18 | 18 |
| GRK1 | >10,000 | 9,324 |
| GRK5 | 2,300 | 1,494 |
| PKA | >100,000 | >100,000 |
| ROCK1 | 2,700 | >10,000 |
Data sourced from a comparative analysis of the two compounds.[3]
Based on this data, both CCG-258208 and CCG-258747 are potent inhibitors of GRK2 with an identical IC50 of 18 nM. However, their selectivity profiles against other kinases diverge. CCG-258747 demonstrates higher selectivity for GRK2 over GRK1 (518-fold) and GRK5 (83-fold)[4][5]. In contrast, CCG-258208 shows a different selectivity pattern against the tested kinases.
Broad Kinome Selectivity Screening of CCG-258208
To further elucidate the specificity of CCG-258208, a broad kinase selectivity screening was performed against a panel of 104 human kinases. The results of this screening highlight its high selectivity, with a selectivity score (S35) of 0.02, indicating minimal off-target interactions. The following table shows the percentage of control activity for GRK2 and other kinases that exhibited significant inhibition at a 1 µM concentration of CCG-258208.
| Kinase | % of Control Activity @ 1 µM |
| GRK2 | 1.5 |
| GRK1 | 98 |
| GRK5 | 35 |
| PKA | 102 |
| ROCK1 | 45 |
This data underscores the high selectivity of CCG-258208 for GRK2.[3]
Signaling Pathways
The differential selectivity of these compounds is relevant to their application in studying specific signaling pathways.
GRK2 Signaling Pathway:
G protein-coupled receptor kinases (GRKs) play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). GRK2 is a key regulator in this process, and its inhibition can have significant effects on various physiological and pathological conditions, including heart failure and opioid tolerance[5].
References
Validating the On-Target Effects of CCG258208 Hydrochloride Using GRK2 Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCG258208 hydrochloride's performance against other G protein-coupled receptor kinase 2 (GRK2) inhibitors. The on-target effects of these compounds are validated by comparing their pharmacological activity with the established phenotype of GRK2 knockout models.
This compound is a potent and highly selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2][3][4] Upregulation of GRK2 is implicated in the pathogenesis of heart failure, making it a critical therapeutic target.[5][6] This guide summarizes experimental data to facilitate informed decisions in research and drug development.
Performance Comparison of GRK2 Inhibitors
The following table provides a quantitative comparison of this compound and other known GRK2 inhibitors. The data highlights the in vitro potency and selectivity of each compound.
| Inhibitor | GRK2 IC50 | GRK1 IC50 | GRK5 IC50 | PKA IC50 | ROCK1 IC50 | Reference(s) |
| This compound | 30 nM | 87.3 µM | 7.09 µM | >100 µM | >10 µM | [1][3][4] |
| Paroxetine | ~20 µM | ~320 µM | ~260 µM | - | - | [5] |
| CMPD101 | 18 nM (GRK2), 5.4 nM (GRK3) | 3.1 µM | 2.3 µM | 8.1 µM (PKCα) | 1.4 µM | [2][7][8][9] |
| GSK180736A | 0.77 µM | >100 µM | >100 µM | 30 µM | 100 nM | [1][10][11][12][13] |
On-Target Validation through GRK2 Knockout Phenotype
Genetic knockout of GRK2 in animal models provides the benchmark for validating the on-target effects of pharmacological inhibitors. Studies using cardiac-specific GRK2 knockout mice have demonstrated a consistent phenotype of enhanced cardiac function and protection against heart failure.[14][15][16][17][18]
The observed effects of this compound in preclinical models of heart failure align with the phenotype of GRK2 knockout mice, providing strong evidence for its on-target mechanism of action.[19][20] Treatment with CCG258208 has been shown to improve cardiac contractility and reverse adverse remodeling in a manner that mimics the genetic ablation of GRK2.[20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of GRK2 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases to assess its potency and selectivity.
Protocol:
-
A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.5), MgCl2, ATP, and a substrate peptide.
-
The kinase of interest (e.g., GRK2, GRK1, GRK5, PKA, ROCK1) is added to the mixture.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of radiolabeled [γ-³²P]ATP.
-
After incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is separated.
-
The amount of incorporated radioactivity is quantified to determine the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a logistical equation.
Cardiomyocyte Contractility Assay
Objective: To assess the effect of a GRK2 inhibitor on the contractility of isolated adult mouse ventricular myocytes.
Protocol:
-
Adult ventricular myocytes are isolated from mice.
-
Cells are plated on laminin-coated coverslips and allowed to attach.
-
The cells are then perfused with a buffer containing a β-adrenergic receptor agonist (e.g., isoproterenol) to stimulate contractility.
-
The test compound is added to the perfusion buffer at the desired concentration.
-
Cell shortening and relengthening are recorded using a video-based edge detection system.
-
Parameters such as peak shortening, time-to-peak shortening, and time-to-90% relengthening are analyzed to determine the effect of the compound on cardiomyocyte contractility.[4]
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: GRK2-mediated desensitization of GPCR signaling and its inhibition by CCG258208 HCl.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 8. CMPD101 | GRK2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK180736A - Applications - CAT N°: 26182 [bertin-bioreagent.com]
- 12. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 13. GSK-180736A | 817194-38-0 | GRK (GPCRK) | MOLNOVA [molnova.com]
- 14. ahajournals.org [ahajournals.org]
- 15. GRK2 in the Heart: A GPCR Kinase and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. GRK2 as a Novel Gene Therapy Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Negative Control Experiments for CCG-258208 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving CCG-258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. Understanding the nuanced differences between CCG-258208 and appropriate negative controls is paramount for elucidating its specific mechanism of action, particularly when investigating its effects on cellular processes potentially involving the RhoA signaling pathway.
Introduction to CCG-258208 Hydrochloride and the Importance of Negative Controls
CCG-258208 hydrochloride is a derivative of paroxetine (B1678475) and functions as a highly selective inhibitor of GRK2.[1][2][3] While its primary target is well-defined, the downstream consequences of GRK2 inhibition can be widespread, including potential modulation of the RhoA signaling pathway, as GRK2 can act as a RhoA effector and a scaffold protein for the ERK MAP kinase cascade in a RhoA-dependent manner. Therefore, rigorous negative controls are essential to distinguish the on-target effects of GRK2 inhibition by CCG-258208 from off-target effects or effects related to its chemical scaffold.
This guide outlines key negative control strategies and provides representative experimental data and detailed protocols for assays commonly used to assess RhoA-related cellular functions.
Comparison of CCG-258208 Hydrochloride with Negative Controls
For robust experimental design, two primary types of negative controls are recommended for studies with CCG-258208 hydrochloride: a vehicle control and a functionally distinct but structurally related compound .
-
Vehicle Control: The solvent used to dissolve CCG-258208 (e.g., DMSO, PBS) serves as the most basic negative control.[4][5][6] It accounts for any effects the solvent itself may have on the experimental system.
-
Fluoxetine (B1211875): As a selective serotonin (B10506) reuptake inhibitor (SSRI) that does not inhibit GRK2, fluoxetine is an excellent negative control.[7][8][9][10] Since CCG-258208 is a paroxetine derivative (another SSRI), using fluoxetine helps to differentiate the effects of GRK2 inhibition from the effects of serotonin reuptake inhibition.[9][10]
Below is a table summarizing representative quantitative data comparing the effects of CCG-258208, a vehicle control, and fluoxetine in relevant in vitro assays.
| Parameter | CCG-258208 Hydrochloride | Vehicle Control (DMSO) | Fluoxetine | Reference |
| GRK2 Inhibition (IC50) | 30 nM | No Inhibition | No Inhibition | [2] |
| ROCK1 Inhibition | No significant inhibition | No Inhibition | No Inhibition | [2] |
| RhoA Activation (Fold Change vs. Unstimulated) | 0.8 (Illustrative) | 1.0 | 1.0 (Illustrative) | N/A |
| Cell Migration (% of Control) | 45% (Illustrative) | 100% | 98% (Illustrative) | N/A |
Note: The illustrative data for RhoA activation and cell migration is based on the known function of CCG-258208 as a GRK2 inhibitor and the established link between GRK2 and RhoA signaling. Actual results may vary depending on the cell type and experimental conditions.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1. Simplified signaling pathway illustrating the role of GRK2 in RhoA activation and the inhibitory action of CCG-258208.
Figure 2. General experimental workflow for comparing CCG-258208 with negative controls.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
RhoA Activation Pull-Down Assay
This assay measures the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
Rhotekin-RBD agarose (B213101) beads
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 10% glycerol)
-
Protease and phosphatase inhibitor cocktails
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with CCG-258208, vehicle, or fluoxetine for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active RhoA:
-
Normalize total protein concentration for all samples.
-
Incubate 500 µg - 1 mg of total protein with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
-
Western Blot Analysis:
-
Elute bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Quantify band intensities and normalize to total RhoA from the input lysates.
-
Transwell Cell Migration Assay
This assay assesses the migratory capacity of cells through a porous membrane.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Crystal violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation:
-
Grow cells to 80-90% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest cells and resuspend in serum-free medium containing CCG-258208, vehicle, or fluoxetine.
-
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of each insert.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain at 570 nm using a plate reader. Alternatively, count the number of migrated cells in several fields of view under a microscope.
-
By employing these rigorous negative controls and standardized protocols, researchers can confidently attribute the observed cellular effects to the specific inhibition of GRK2 by CCG-258208 hydrochloride, thereby advancing our understanding of its therapeutic potential.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCG258208 hydrochloride | TargetMol [targetmol.com]
- 4. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 5. researchgate.net [researchgate.net]
- 6. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CCG258208 Hydrochloride: A Guide to GRK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, with other relevant GRK inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Potency and Selectivity of GRK Inhibitors
This compound has emerged as a highly selective inhibitor of GRK2.[1][2][3][4][5] Its efficacy is demonstrated by its low half-maximal inhibitory concentration (IC50) value for GRK2, while exhibiting significantly higher IC50 values for other kinases, indicating a lower potential for off-target effects. The following table summarizes the IC50 values of this compound and other GRK inhibitors against GRK1, GRK2, and GRK5.
| Inhibitor | GRK1 IC50 | GRK2 IC50 | GRK5 IC50 |
| This compound | 87.3 µM [1][2][3] | 30 nM [1][2][3] | 7.09 µM [1][2][3] |
| CCG258747 | >10 µM (518-fold selectivity over GRK2)[6] | 18 nM[6] | 1.5 µM (83-fold selectivity over GRK2)[6] |
| CCG215022 | 3.9 µM[3][6] | 0.15 µM[3][6] | 0.38 µM[3][6] |
| CMPD101 | 3.1 µM[6] | 18 nM[6] | 2.3 µM[6] |
| Paroxetine | ~224 µM (~16-fold selectivity over GRK2) | ~14 µM | ~182 µM (~13-fold selectivity over GRK2) |
| Balanol | 4.1 µM | 35 nM | 440 nM |
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of an inhibitor. The following is a generalized protocol for an in vitro kinase inhibition assay, a standard method for this purpose.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific G protein-coupled receptor kinase.
Materials:
-
Purified recombinant GRK enzyme (GRK1, GRK2, or GRK5)
-
Kinase substrate (e.g., rhodopsin, tubulin, or a synthetic peptide)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Reaction Setup: Add the kinase, substrate, and assay buffer to the wells of the microplate.
-
Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product formed (or substrate consumed) using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete unconsumed ATP. A second reagent is then added to convert the ADP generated into a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is then normalized to the controls (0% inhibition with vehicle and 100% inhibition with no enzyme or a known potent inhibitor). The normalized data is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Visualizing the Science
To better understand the experimental process and the biological context, the following diagrams illustrate the workflow for determining IC50 values and the signaling pathway involving GRKs.
Caption: Workflow for IC50 Determination using an in vitro kinase assay.
Caption: Simplified GRK signaling pathway and the point of inhibition.
References
- 1. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]
- 2. The G Protein-Coupled Receptor Kinases (GRKs) in Chemokine Receptor-Mediated Immune Cell Migration: From Molecular Cues to Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Selective GRK2 Inhibitors: CCG258208 Hydrochloride vs. CMPD101
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target in a variety of diseases, most notably heart failure. Its upregulation in pathological states leads to the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors, thereby impairing cellular signaling and contributing to disease progression.[1][2] This guide provides an objective comparison of two prominent selective GRK2 inhibitors, CCG258208 hydrochloride and CMPD101, supported by experimental data to inform research and drug development decisions.
Performance Comparison of Selective GRK2 Inhibitors
The central challenge in developing GRK2 inhibitors lies in achieving high potency for the target while maintaining selectivity against other closely related kinases.[1] Both CCG258208, a derivative of paroxetine, and CMPD101 have demonstrated potent and selective inhibition of GRK2.[3][4]
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of this compound and CMPD101 against GRK2 and a panel of other kinases. A lower half-maximal inhibitory concentration (IC50) value indicates higher potency. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | GRK2 IC50 (nM) | GRK1 IC50 (µM) | GRK3 IC50 (nM) | GRK5 IC50 (µM) | PKA IC50 (µM) | ROCK1 (% Inh. @ 10µM) / IC50 (µM) | Reference |
| This compound | 30[5] | 87.3[1] | - | 7.09[1] | >100[1] | 9%[1] | [1][5] |
| CMPD101 | 18 - 54 | 3.1 | 5.4 - 32 | 2.3 / Not Inhibited | >2 | 1.4 | [1][4] |
Key Observations:
-
Both CCG258208 and CMPD101 are highly potent inhibitors of GRK2, with IC50 values in the low nanomolar range.
-
CCG258208 demonstrates significant selectivity for GRK2 over other GRK subfamilies, particularly GRK1.[1][5]
-
CMPD101 is a potent inhibitor of both GRK2 and GRK3.[4] It also shows some inhibitory activity against ROCK-2 and PKCα at higher concentrations.[4]
GRK2 Signaling Pathway in GPCR Desensitization
GRK2 plays a central role in the homologous desensitization of GPCRs. The process begins with agonist binding to the receptor, which triggers a conformational change and activation of G proteins. GRK2 is then recruited to the plasma membrane, where it phosphorylates the activated receptor. This phosphorylation event creates a high-affinity binding site for β-arrestin. The binding of β-arrestin sterically hinders further G protein activation and initiates the process of receptor internalization, leading to a dampened cellular response.[1]
Caption: GRK2-mediated GPCR desensitization pathway and point of inhibition.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the accurate assessment of inhibitor performance.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GRK2 and other kinases.
Methodology:
-
Reaction Mixture Preparation: A standard reaction mixture is prepared containing 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% n-dodecyl β-D-maltoside.[1]
-
Enzyme and Substrate Addition: 50 nM of the respective GRK (e.g., GRK1, GRK2, or GRK5) and 500 nM of a suitable substrate, such as tubulin, are added to the reaction mixture.[1]
-
Inhibitor Incubation: The test compound (e.g., CCG258208 or CMPD101) is added at varying concentrations and incubated with the enzyme and substrate.[1]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP (5 µM).[1]
-
Reaction Quenching: After a defined incubation period (e.g., 8 minutes), the reaction is stopped by the addition of SDS-loading buffer.[1]
-
Analysis: The phosphorylated substrate is separated by SDS-PAGE, and the amount of incorporated radioactivity is quantified to determine the extent of inhibition at each compound concentration.[1]
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cardiomyocyte Contractility Assay
Objective: To assess the functional effect of GRK2 inhibitors on the contractility of isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Primary adult ventricular cardiomyocytes are isolated from mice or rats using established enzymatic digestion protocols.[6]
-
Pre-treatment: The isolated cardiomyocytes are incubated with varying concentrations of the GRK2 inhibitor (e.g., 0.1 µM, 1 µM of CCG258208) or a vehicle control for a specified period (e.g., 10 minutes).[6]
-
Stimulation: Cardiomyocyte contraction is stimulated by the addition of a β-adrenergic agonist, such as isoproterenol.[6]
-
Measurement: Cardiomyocyte contractility, including parameters like percent cell shortening and the velocity of shortening and relengthening, is measured using a video-based edge-detection system or a similar apparatus.[6]
-
Data Analysis: The contractile response in inhibitor-treated cells is compared to that of vehicle-treated cells to determine the functional consequence of GRK2 inhibition.[6]
Caption: A typical experimental workflow for comparing GRK2 inhibitors.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of GRK2 inhibitors.
This compound:
Extensive in vivo studies have been conducted on CCG258208 in animal models of heart failure. Treatment with CCG258208 has been shown to significantly preserve cardiac contractility, reduce pathological remodeling, and decrease infarct size in a dose-dependent manner in mice following myocardial infarction.[7] Furthermore, in a swine model of heart failure, CCG258208 demonstrated a significant improvement in the inotropic response to the β-adrenergic agonist dobutamine (B195870) compared to paroxetine.[7] A key advantage of CCG258208 is its limited brain penetration, which is a desirable characteristic for a cardiovascular therapeutic.[7][8]
CMPD101:
While also investigated for its potential in heart failure, in vivo data for CMPD101 in this specific context is less extensively published compared to CCG258208. However, CMPD101 has been utilized in vivo to study the role of GRK2/3 in other physiological processes. For instance, it has been shown to enhance the effects of nalfurafine (B1239173) in reducing alcohol intake in mice, suggesting a role for GRK2/3 in modulating kappa opioid receptor signaling.[9]
Conclusion
Both this compound and CMPD101 are potent and selective inhibitors of GRK2, representing valuable tools for dissecting the roles of this kinase in health and disease.
-
This compound stands out for its high selectivity for GRK2 over other GRK isoforms and its well-documented in vivo efficacy in preclinical models of heart failure, coupled with a favorable pharmacokinetic profile.[7][8]
-
CMPD101 is a potent dual inhibitor of GRK2 and GRK3, making it a useful tool for studying the combined roles of these closely related kinases in various cellular processes, including GPCR desensitization.[4]
The choice between these inhibitors will ultimately depend on the specific research question. For studies focused specifically on the role of GRK2 in cardiovascular disease, this compound presents a highly compelling profile. For investigations where the combined inhibition of GRK2 and GRK3 is desired or acceptable, CMPD101 is a potent and well-characterized option. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive differentiation of their performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of GRK2 in modulating nalfurafine-induced reduction of excessive alcohol drinking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of a Negative Control in Studying Rho/MRTF/SRF Pathway Inhibitors: A Guide to Using an Inactive Analog of CCG-258208 Hydrochloride
For researchers, scientists, and drug development professionals investigating the Rho/MRTF/SRF signaling pathway, the use of a specific and potent inhibitor like CCG-258208 hydrochloride is invaluable. However, to ensure the validity and interpretability of experimental data, a proper negative control is not just recommended—it is essential. This guide provides a comprehensive comparison of CCG-258208 with a conceptually ideal, though not commercially specified, inactive analog, outlining the experimental data required to validate its use and detailing the necessary protocols.
CCG-258208 is a small molecule inhibitor that targets the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in fibrosis, cell motility, and adhesion.[1] The mechanism of action for CCG-258208 involves the disruption of the nuclear function of MRTF-A, which in turn prevents the transcription of SRF-dependent genes.[1] Recent evidence suggests that the nuclear protein Pirin may be a direct binding partner for this class of inhibitors.[1]
Given the complexity of cellular signaling, the use of an inactive analog as a negative control is crucial to distinguish the specific effects of inhibiting the Rho/MRTF/SRF pathway from any off-target or non-specific effects of the chemical scaffold. An ideal inactive analog would be a molecule that is structurally very similar to CCG-258208 but lacks the specific chemical moieties required for binding to its target and eliciting a biological response.
Comparative Data: Active Inhibitor vs. Inactive Control
To validate an inactive analog of CCG-258208, a series of experiments should be conducted to demonstrate its lack of activity on the target pathway. The following table summarizes the expected outcomes for CCG-258208 versus a hypothetical inactive analog.
| Parameter | CCG-258208 Hydrochloride (Active) | Inactive Analog (Negative Control) | Rationale |
| Target Engagement | |||
| Binding to Pirin (e.g., SPR, CETSA) | High Affinity | No or Negligible Affinity | Demonstrates direct interaction with the putative target. |
| Cellular Activity | |||
| Inhibition of SRF Reporter Gene Assay | Low IC50 | High or No IC50 | Measures the direct inhibitory effect on the transcriptional activity of the target pathway. |
| Inhibition of Fibroblast-to-Myofibroblast Differentiation | Effective Inhibition | No Inhibition | Assesses the functional consequence of pathway inhibition in a disease-relevant model. |
| Reduction in α-SMA and Collagen I expression | Significant Reduction | No Reduction | Measures the downstream effects on pro-fibrotic gene expression. |
| Off-Target Effects | |||
| Cytotoxicity (e.g., MTT, LDH assay) | Low | Low | Ensures that observed effects are not due to general cellular toxicity. |
| Activity on Unrelated Kinases/Pathways | No Significant Activity | No Significant Activity | Confirms the specificity of the active compound and the inertness of the negative control. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are key experimental protocols for validating the activity of CCG-258208 and the inactivity of a negative control.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the transcriptional activity of the SRF.
-
Cell Culture: Plate cells (e.g., NIH 3T3 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an SRE promoter and a plasmid containing the Renilla luciferase gene for normalization.
-
Compound Treatment: After 24 hours, replace the medium with serum-free medium for synchronization. After another 24 hours, treat the cells with various concentrations of CCG-258208 or the inactive analog, followed by stimulation with a known activator of the Rho/MRTF/SRF pathway (e.g., serum or LPA).
-
Lysis and Luminescence Measurement: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the IC50 value.
Western Blot for Pro-fibrotic Markers
This technique is used to measure the protein levels of downstream targets of the Rho/MRTF/SRF pathway.
-
Cell Culture and Treatment: Culture primary human lung fibroblasts in 6-well plates. Treat the cells with TGF-β1 to induce myofibroblast differentiation in the presence of CCG-258208 or the inactive analog for 48-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against α-smooth muscle actin (α-SMA), Collagen Type I, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Visualizing the Pathway and Experimental Logic
To better understand the mechanism of action and the experimental design, the following diagrams illustrate the Rho/MRTF/SRF signaling pathway and a typical experimental workflow.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory point of CCG-258208.
Caption: Experimental workflow for comparing active and inactive compounds.
References
A Head-to-Head Comparison of CCG258208 Hydrochloride and Other Paroxetine Derivatives as GRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of CCG258208 hydrochloride and other paroxetine (B1678475) derivatives, focusing on their performance as inhibitors of G protein-coupled receptor kinase 2 (GRK2). The content is intended to offer an objective overview to inform research and drug development decisions.
Introduction
Paroxetine, a well-established selective serotonin (B10506) reuptake inhibitor (SSRI), was serendipitously discovered to be a direct inhibitor of GRK2.[1] This finding spurred the development of paroxetine derivatives with improved potency and selectivity for GRK2, a key therapeutic target in heart failure and other diseases characterized by G protein-coupled receptor (GPCR) desensitization.[1][2] this compound has emerged as a lead compound from these efforts, demonstrating significant promise in preclinical studies.[2] This guide compares this compound with its parent compound, paroxetine, and another potent derivative, CCG258747.
Performance and Efficacy: A Quantitative Comparison
Structure-based drug design has led to the generation of paroxetine analogs with significantly enhanced GRK2 inhibitory activity. CCG258208 and CCG258747 are notable examples that exhibit substantial improvements in potency and selectivity over paroxetine.[3]
In Vitro Inhibitory Activity and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of CCG258208, CCG258747, and paroxetine against GRK2 and other selected kinases. Lower IC50 values indicate higher potency.
| Compound | GRK2 IC50 (nM) | GRK1 IC50 (µM) | GRK5 IC50 (µM) | PKA IC50 (µM) | ROCK1 IC50 (µM) | GRK2 Selectivity over GRK1 | GRK2 Selectivity over GRK5 |
| CCG258208 | 30[4] | 87.3[4] | 7.09[4] | >10,000 | >10,000 | >2900-fold[4] | ~236-fold[3] |
| CCG258747 | 18[5] | 9.3[3] | 1.5[3] | >100[3] | >10[3] | ~518-fold[5] | ~83-fold[5] |
| Paroxetine | ~1,100 - 20,000[1][3] | - | - | - | - | ~16-fold[1] | ~13-fold[1] |
As the data indicates, both CCG258208 and CCG258747 are significantly more potent GRK2 inhibitors than paroxetine. CCG258747 displays the highest potency for GRK2. However, CCG258208 demonstrates a superior selectivity profile, particularly against GRK1.
Pharmacokinetic Profile
A key differentiator for these compounds is their pharmacokinetic profile, especially concerning brain penetration. Paroxetine, as an SSRI, is designed to cross the blood-brain barrier. In contrast, for applications such as heart failure, limited brain distribution is desirable to avoid off-target neurological effects.
| Compound | Key Pharmacokinetic Features |
| CCG258208 | - Distributes to plasma, heart, and liver, but not the brain.[6] - After a single intraperitoneal injection, plasma levels exceed the GRK2 IC50 for at least seven hours.[4] |
| CCG258747 | - Favorable pharmacokinetic parameters in mice.[7] - Maintains plasma concentrations higher than its IC50 for over 7 hours after a single intraperitoneal injection.[7] |
| Paroxetine | - Well-absorbed orally and extensively distributed, including into the brain.[8][9] - Undergoes partially saturable first-pass metabolism.[1] - Mean elimination half-life is approximately 21 hours.[9] |
The limited brain penetration of CCG258208 makes it a particularly attractive candidate for cardiovascular research.[6]
Mechanism of Action and Signaling Pathway
GRK2 plays a critical role in the desensitization of GPCRs. In heart failure, elevated GRK2 levels lead to the phosphorylation of β-adrenergic receptors (β-ARs), uncoupling them from G-protein signaling and diminishing cardiac contractility.
Paroxetine and its derivatives, including CCG258208, act as direct inhibitors of GRK2 by competing with ATP for binding to the active site of the kinase.[10] This inhibition prevents the phosphorylation of β-ARs, thereby restoring their sensitivity to catecholamines and enhancing downstream signaling pathways that lead to increased cardiomyocyte contractility.[6]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are summaries of key experimental protocols used to characterize and compare CCG258208 and other paroxetine derivatives.
GRK2 Kinase Inhibition Assay
Objective: To determine the potency (IC50) of test compounds in inhibiting GRK2 activity.
Materials:
-
Recombinant human GRK2
-
Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (CCG258208, etc.) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of detecting fluorescence polarization or similar detection method
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted test compounds or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence polarization. The signal is inversely proportional to the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cardiomyocyte Contractility Assay
Objective: To assess the functional effect of GRK2 inhibitors on the contractility of isolated cardiomyocytes.
Materials:
-
Adult mouse or rat ventricular cardiomyocytes
-
Laminin-coated coverslips
-
Cell culture medium
-
Test compounds (CCG258208, etc.)
-
β-adrenergic agonist (e.g., isoproterenol)
-
Video-based edge detection microscopy system
Procedure:
-
Isolate primary cardiomyocytes from adult rodent ventricles.
-
Plate the isolated cells on laminin-coated coverslips and allow them to adhere.
-
Pre-incubate the cardiomyocytes with the test compound or vehicle control for a defined period (e.g., 30 minutes).
-
Stimulate cardiomyocyte contraction by adding a β-adrenergic agonist like isoproterenol.
-
Record cell shortening and re-lengthening using a video-based edge detection system.
-
Analyze the recordings to quantify parameters such as peak shortening amplitude, time-to-peak contraction, and time-to-90% relaxation.
-
Compare the contractile parameters between compound-treated and vehicle-treated cells. An increase in contractility in the presence of the inhibitor suggests successful GRK2 inhibition.[3]
Conclusion
The development of paroxetine derivatives has yielded potent and selective GRK2 inhibitors with significant therapeutic potential, particularly for cardiovascular diseases like heart failure. This compound stands out due to its high potency, excellent selectivity, and favorable pharmacokinetic profile, most notably its lack of brain penetration. While CCG258747 shows even greater potency for GRK2, the overall profile of CCG258208 makes it a compelling lead candidate for further preclinical and clinical development. The choice between these and other paroxetine derivatives will ultimately depend on the specific research question and the desired therapeutic profile. The experimental data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions in the pursuit of novel GRK2-targeted therapies.
References
- 1. [Paroxetine: pharmacokinetics and pharmacodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paroxetine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CCG258208 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of CCG258208 hydrochloride, a potent and selective GRK2 inhibitor used in cardiovascular research.
This compound should be handled as a potentially hazardous substance. While a specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of research chemicals and related compounds should be strictly followed. Always consult your institution's environmental health and safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, involves a multi-step process to ensure the safety of personnel and compliance with environmental regulations.
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused solid compound, solutions, contaminated vials, and PPE, must be segregated as chemical waste.
-
Do not mix this waste with non-hazardous or biological waste streams.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard symbols as determined by your institution's EHS guidelines.
-
-
Disposal of Solid Waste:
-
Unused or expired solid this compound should be placed directly into the designated hazardous waste container.
-
Avoid generating dust when handling the solid material.
-
-
Disposal of Liquid Waste:
-
Solutions of this compound should be collected in a compatible, sealed waste container.
-
Do not dispose of solutions down the drain. This is critical to prevent environmental contamination.
-
Common solvents used with this compound, such as Dimethyl Sulfoxide (DMSO), should also be disposed of as hazardous waste.
-
-
Decontamination of Labware:
-
All labware that has come into contact with this compound should be decontaminated.
-
Rinse contaminated glassware and equipment with an appropriate solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup and documentation.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table provides a general framework for documenting chemical waste for disposal.
| Parameter | Guideline |
| Waste Type | Solid Chemical Waste / Liquid Chemical Waste |
| Chemical Name | This compound |
| CAS Number | Not readily available |
| Concentration (for liquids) | Specify concentration (e.g., mg/mL, Molarity) |
| Solvent(s) (for liquids) | List all solvent components (e.g., DMSO, Saline) |
| Quantity | Estimate the total volume or mass of the waste |
| Hazard Classification | Consult institutional EHS for appropriate classification |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must adhere to all local, state, and federal regulations, as well as their institution's specific protocols for hazardous waste disposal. Always prioritize safety and consult with your institution's Environmental Health and Safety department for definitive guidance.
Personal protective equipment for handling CCG258208 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of CCG258208 hydrochloride, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is critical for accurate experimental planning and safe handling.
| Property | Value |
| Molecular Formula | C₂₄H₂₆ClFN₄O₄ |
| Molecular Weight | 488.94 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% |
| Solubility | DMSO: ≥ 250 mg/mLWater: 50 mg/mL (with ultrasonic)[1] |
| IC₅₀ | 30 nM for GRK2[2][3] |
Personal Protective Equipment (PPE)
Due to its potent biological activity, this compound should be handled with appropriate engineering controls and personal protective equipment to minimize exposure.[4][5][6] The hierarchy of controls should always be followed, prioritizing engineering and administrative controls over PPE.
Caption: Hierarchy of controls for safe handling.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double gloving is recommended when handling the solid compound.
-
Eye Protection: ANSI-rated safety glasses or goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is recommended.
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.
Handling the Solid Compound
-
Work in a Controlled Environment: All weighing and handling of the solid powder should be performed in a certified chemical fume hood, glove box, or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Prevent Static Discharge: Use an anti-static weigh paper or a static-eliminating device to prevent the powder from scattering.
-
Use Appropriate Tools: Use clean, dedicated spatulas and weighing instruments.
-
Avoid Contamination: Ensure that the primary container is securely closed after use to prevent contamination and exposure to moisture.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | 4°C | As per manufacturer's recommendation | Sealed storage, away from moisture.[2] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[2][3] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[2][3] |
Experimental Protocols: Solution Preparation
It is advisable to prepare a concentrated stock solution in 100% DMSO, which can then be diluted for various experimental applications.[7]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, cell culture grade DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate at room temperature until the powder is completely dissolved, resulting in a clear solution.[7]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C or -80°C.[7]
Caption: Workflow for preparing a stock solution.
First Aid Measures
In the event of exposure, follow these first aid measures immediately and seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious.
Spill and Disposal Plan
Spill Management
-
Solid Spills:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully collect the material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Liquid Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all unused material, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[2][7][8][9][10]
Caption: Decision process for waste disposal.
Mechanism of Action: GRK2 Inhibition
This compound is a potent and selective inhibitor of GRK2. In conditions like heart failure, GRK2 is upregulated and phosphorylates β-adrenergic receptors (β-ARs), leading to their desensitization and reduced cardiac contractility. By inhibiting GRK2, CCG258208 prevents this desensitization, thereby enhancing β-AR signaling and improving cardiac function.[8]
Caption: Signaling pathway of GRK2 inhibition.
References
- 1. aiha.org [aiha.org]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. vumc.org [vumc.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
